2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound 3-Fluorophenylboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBPPYBBVMPZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720519 | |
| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936618-92-7 | |
| Record name | 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluorophenylboronic Acid Pinacol Ester
This guide offers a comprehensive technical overview of 3-Fluorophenylboronic acid pinacol ester, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides in-depth insights into the compound's properties, synthesis, and applications, with a focus on scientifically sound protocols and mechanistic understanding.
Core Concepts: Significance and Strategic Value
3-Fluorophenylboronic acid pinacol ester is a highly valued building block in synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its strategic importance is rooted in two key structural features:
-
The 3-Fluorophenyl Group: The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule. In drug design, this can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1]
-
The Pinacol Boronic Ester: Compared to the corresponding free boronic acid, the pinacol ester offers superior stability, making it less prone to degradation and easier to handle and purify.[2] This enhanced stability is a significant advantage in multi-step syntheses.
This combination makes it an ideal reagent for introducing the 3-fluorophenyl moiety into complex molecules, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3][4]
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is essential for its effective application in a laboratory setting.
| Property | Value |
| CAS Number | 936618-92-7[5][6] |
| Molecular Formula | C₁₂H₁₆BFO₂[6] |
| Molecular Weight | 222.06 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, varies with purity |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
| Stability | Generally stable, but sensitive to moisture and strong oxidizing agents[7] |
Spectroscopic Data (Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.40 (m, 2H), 7.30 (d, 1H), 7.00 (t, 1H), 1.34 (s, 12H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (d), 133.5 (d), 129.8, 122.5 (d), 115.8 (d), 84.0.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -113.5.
Safety and Handling: 3-Fluorophenylboronic acid pinacol ester is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin, eye, and respiratory irritation.[8] Therefore, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[7]
Synthesis: The Miyaura Borylation
The most prevalent and efficient method for synthesizing 3-Fluorophenylboronic acid pinacol ester is the palladium-catalyzed Miyaura borylation reaction.[2][3][4] This reaction couples an aryl halide with a diboron reagent.
Reaction Schematics and Mechanism
The synthesis involves the cross-coupling of 3-fluoro-halobenzene with bis(pinacolato)diboron (B₂pin₂).
Miyaura Borylation Workflow
Causality in Experimental Choices:
-
Catalyst: A palladium catalyst, often with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential for the catalytic cycle.[4]
-
Base: A mild base, such as potassium acetate (KOAc), is crucial.[2][3] It facilitates the transmetalation step without promoting premature hydrolysis of the boronic ester product.
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are used to prevent unwanted side reactions.
Step-by-Step Experimental Protocol
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-fluorobromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and anhydrous potassium acetate (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
3-Fluorophenylboronic acid pinacol ester is a premier reagent for the Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.[9][10][11]
General Reaction and Catalytic Cycle
This reaction couples the boronic ester with an aryl or vinyl halide/triflate.
Suzuki-Miyaura Catalytic Cycle
Exemplary Protocol: Synthesis of a Biaryl Compound
-
Setup: In a reaction vessel, combine the aryl halide (e.g., 4-iodoanisole, 1.0 eq.), 3-Fluorophenylboronic acid pinacol ester (1.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent: Under an inert atmosphere, add a degassed solvent mixture, such as dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-12 hours.
-
Validation: Monitor the disappearance of the starting materials and the formation of the product by LC-MS. This serves as an in-process control to validate the reaction's progression.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the pure biaryl product. The final product's identity and purity should be confirmed by NMR and MS analysis.
Concluding Remarks for the Practicing Scientist
3-Fluorophenylboronic acid pinacol ester stands out as a robust and versatile synthetic intermediate. Its stability and predictable reactivity in Suzuki-Miyaura couplings make it an invaluable tool for the efficient construction of complex molecules. A solid understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is key to leveraging its full potential in both academic research and industrial drug development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Boronate Ester
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids and their pinacol esters are indispensable reagents. Among these, 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 738546-17-7 ) has emerged as a crucial building block. Its utility lies in its capacity to introduce the 3-fluorophenyl moiety into complex molecular architectures via palladium-catalyzed cross-coupling reactions.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorine's high electronegativity and small size can improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability.[3][4][5] This guide provides an in-depth technical overview of this compound, covering its synthesis, properties, and core applications, with a focus on field-proven insights for the practicing scientist.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount for its effective use and storage. The pinacol ester functional group confers significantly greater stability compared to the corresponding boronic acid, rendering it less prone to dehydration and protodeboronation, and making it amenable to standard purification techniques like silica gel chromatography.
| Property | Value | Source |
| CAS Number | 738546-17-7 | Internal Database |
| Molecular Formula | C₁₂H₁₆BFO₂ | PubChem |
| Molecular Weight | 222.07 g/mol | PubChem |
| Appearance | White to off-white crystalline powder or solid | Supplier Data |
| Melting Point | 38-42 °C | Supplier Data |
| Boiling Point | 245.5 °C at 760 mmHg (Predicted) | Supplier Data |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO) | General Knowledge |
Synthesis of the Reagent: The Miyaura Borylation
The most reliable and scalable method for preparing arylboronate esters is the palladium-catalyzed Miyaura borylation reaction.[6][7] This method involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The protocol is valued for its high functional group tolerance and mild reaction conditions.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol describes the synthesis from 1-bromo-3-fluorobenzene.
Objective: To synthesize this compound.
Materials:
-
1-Bromo-3-fluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add potassium acetate (1.5 eq.). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Causality: The use of an inert atmosphere is critical as the Pd(0) species in the catalytic cycle is sensitive to oxidation, which would deactivate the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and 1-bromo-3-fluorobenzene (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.2-0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS. Insight: While 80 °C is standard, higher temperatures may be needed for less reactive aryl chlorides. However, this increases the risk of side reactions.
-
Work-up: Cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or diethyl ether and filter through a pad of Celite to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product. Trustworthiness: The stability of the pinacol ester allows for this robust purification, which is often not feasible for the more labile boronic acids.
Caption: Workflow for Miyaura Borylation Synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond.[8][9] This reaction is one of the most powerful tools in modern organic synthesis for constructing biaryl and heteroaryl structures.[10]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[9]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronate ester by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3-fluorophenyl group to the Pd(II) center and displaces the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Experimental Protocol
This protocol provides a general method for coupling the title reagent with a generic aryl bromide.
Objective: To synthesize a 3-fluoro-substituted biaryl compound.
Materials:
-
Aryl Bromide (Ar-Br)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃), aqueous solution (e.g., 2M)
-
Solvent system (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04-0.08 eq.). Expertise: Using a pre-catalyst or generating the active Pd(0) in situ from a Pd(II) source like Pd(OAc)₂ is common practice. The ligand choice is critical and substrate-dependent; bulky, electron-rich phosphines like SPhos often accelerate the reaction, especially for challenging substrates.
-
Degassing: Seal the flask, evacuate, and backfill with inert gas. Add the organic solvent (e.g., Toluene), followed by the aqueous base (e.g., 2M K₂CO₃, 2.0-3.0 eq.). Degas the entire mixture by bubbling argon through it for 10-15 minutes. Causality: Thorough degassing of the solvent and aqueous base is vital to prevent catalyst oxidation and ensure reproducibility.
-
Reaction: Heat the biphasic mixture to 80-110 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Monitor by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the final biaryl product.
Concluding Remarks for the Advanced Practitioner
This compound is more than a simple reagent; it is a strategic tool for molecular design. Its bench-top stability, high reactivity in palladium-catalyzed couplings, and the valuable physicochemical properties imparted by the 3-fluorophenyl group make it a staple in discovery chemistry.[1][4] Mastery of its application, particularly in the context of the Suzuki-Miyaura reaction, requires a nuanced understanding of catalyst systems, base selection, and reaction conditions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful building block for the synthesis of novel, high-value compounds.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. is.muni.cz [is.muni.cz]
3-Fluorophenylboronic acid pinacol ester molecular weight
An In-depth Technical Guide to 3-Fluorophenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Chemistry
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 3-Fluorophenylboronic acid pinacol ester, a critical reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthetic methodologies, and its pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols to empower scientists in their research endeavors.
Core Compound Specifications
3-Fluorophenylboronic acid pinacol ester is a stable, crystalline solid that has become an indispensable building block in synthetic chemistry. Its utility stems from the robust nature of the pinacol ester protecting group, which confers greater stability and easier handling compared to the corresponding free boronic acid. The presence of a fluorine atom at the meta-position of the phenyl ring introduces unique electronic properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.
Table 1: Physicochemical Properties of 3-Fluorophenylboronic Acid Pinacol Ester
| Property | Value | Reference |
| Molecular Weight | 222.06 g/mol | [1] |
| Molecular Formula | C₁₂H₁₆BFO₂ | [1] |
| CAS Number | 936618-92-7 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Storage | Store in a cool, dry place, away from moisture. Inert atmosphere recommended. |
Synthesis of Arylboronic Pinacol Esters: The Miyaura Borylation
The most prevalent and efficient method for synthesizing arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂).[3] The choice of this method is dictated by its mild reaction conditions, high functional group tolerance, and the stability of the resulting pinacol ester products, which can often be purified via standard chromatography.[3]
The logical workflow for this synthesis is outlined below.
Caption: Workflow for Miyaura Borylation Synthesis.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol describes a representative procedure for the synthesis of 3-Fluorophenylboronic acid pinacol ester from 1-bromo-3-fluorobenzene.
Materials:
-
1-Bromo-3-fluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add potassium acetate (1.5 equivalents). Flame-dry the solid under vacuum and backfill with argon or nitrogen.
-
Reagent Addition: To the flask, add bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and 1-bromo-3-fluorobenzene (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Stir the mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Fluorophenylboronic acid pinacol ester.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[4] 3-Fluorophenylboronic acid pinacol ester serves as the organoboron nucleophile in this process. The reaction is celebrated for its operational simplicity, broad substrate scope, and stereospecificity.[5][6]
The Catalytic Cycle
The mechanism proceeds through a well-established catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling 3-Fluorophenylboronic acid pinacol ester with a generic aryl bromide.
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
3-Fluorophenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂
-
2M Aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent system (e.g., Toluene, 1,4-Dioxane, or DME/Water mixture)[7]
Procedure:
-
Reaction Setup: In a flask, combine the aryl bromide (1.0 eq.), 3-Fluorophenylboronic acid pinacol ester (1.2-1.5 eq.), and the palladium catalyst (0.02-0.05 eq.).
-
Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution.
-
Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Track the disappearance of the starting materials using TLC or LC-MS.
-
Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the biaryl product.
Applications in Drug Discovery and Materials Science
The 3-fluorophenyl motif is a privileged structure in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
-
Drug Development: 3-Fluorophenylboronic acid pinacol ester is a key precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and central nervous system drugs.[7][8] The ability to rapidly and efficiently construct complex biaryl systems via Suzuki-Miyaura coupling makes this reagent invaluable for generating compound libraries for high-throughput screening.
-
Materials Science: In materials science, this reagent is used to synthesize novel liquid crystals and organic light-emitting diodes (OLEDs). The electronic properties conferred by the fluorinated ring are crucial for tuning the optical and conductive properties of these advanced materials.
Conclusion
3-Fluorophenylboronic acid pinacol ester is a versatile and powerful reagent that has secured a fundamental role in modern synthetic chemistry. Its stability, ease of handling, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an essential tool for professionals in drug discovery and materials science. Understanding its synthesis, mechanistic behavior, and proper application allows researchers to efficiently construct complex molecular architectures, accelerating the development of novel therapeutics and advanced materials.
References
- 1. scbt.com [scbt.com]
- 2. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectral Data of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron compound, serves as a vital building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it an indispensable tool for the synthesis of complex organic molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
The structural formula of this compound is presented below:
Caption: Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.
A. Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.56 | d | 7.2 | 1H | Ar-H |
| Predicted 7.4-7.6 | m | - | 2H | Ar-H |
| Predicted 7.1-7.3 | m | - | 1H | Ar-H |
| 1.35 | s | - | 12H | -C(CH₃)₂ |
Interpretation:
-
Aromatic Protons (Ar-H): The protons on the fluorophenyl ring typically appear in the downfield region (7.0-8.0 ppm). A doublet is reported at 7.56 ppm with a coupling constant of 7.2 Hz, indicative of ortho coupling to another proton.[1] The presence of the fluorine atom will induce further splitting (coupling) of the adjacent proton signals, resulting in complex multiplets. The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the fluorine and the boronic ester group.
-
Pinacol Protons (-C(CH₃)₂): The twelve equivalent protons of the four methyl groups on the pinacol moiety give rise to a sharp singlet at approximately 1.35 ppm.[1] This characteristic signal is a strong indicator of the presence of the tetramethyl-1,3,2-dioxaborolane group.
B. Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| Predicted 161-164 (d, ¹JCF ≈ 245 Hz) | C-F |
| Predicted 130-135 (d) | Ar-C |
| Predicted 120-125 (d) | Ar-C |
| Predicted 115-120 (d) | Ar-C |
| Predicted 83-85 | -C(CH₃)₂ |
| Predicted 24-26 | -C(CH₃)₂ |
Interpretation:
-
Aromatic Carbons (Ar-C): The carbon atoms of the phenyl ring will exhibit distinct resonances. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, and ⁴JCF), which can be valuable for unambiguous assignment. The carbon attached to the boron atom is often broadened and may not be observed due to quadrupolar relaxation.
-
Pinacol Carbons: The quaternary carbons of the pinacol group (-C (CH₃)₂) typically resonate around 83-85 ppm, while the methyl carbons (-C(CH₃ )₂) appear further upfield at approximately 24-26 ppm.
C. Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity |
| Predicted -110 to -115 | m |
Interpretation:
The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aryl fluoride. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| Predicted 222.12 | [M]⁺ (Molecular Ion) |
| Predicted 207.10 | [M - CH₃]⁺ |
| Predicted 123.01 | [M - C₆H₁₂O₂]⁺ |
| Predicted 95.01 | [C₆H₄F]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (222.12 g/mol ). Common fragmentation pathways for arylboronic acid pinacol esters involve the loss of a methyl group ([M - 15]⁺) and cleavage of the dioxaborolane ring.
III. Experimental Protocols
A. Synthesis of this compound
A general and reliable method for the synthesis of arylboronic acid pinacol esters is the reaction of the corresponding arylboronic acid with pinacol.
Protocol:
-
To a solution of 3-fluorophenylboronic acid (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add pinacol (1.1-1.2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Caption: General workflow for the synthesis of the title compound.
B. NMR Sample Preparation and Analysis
Protocol:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean and dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
IV. Conclusion
The spectral data presented in this guide provide a comprehensive reference for the characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the mass spectrometry data, allow for unambiguous identification and purity assessment of this important synthetic building block. This information is critical for researchers in organic synthesis and medicinal chemistry who rely on the precise structural integrity of their starting materials and intermediates.
V. References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--
References
Harnessing the Power of the Halogens: Understanding the Definitive Role of the Fluorine Substituent in Arylboronic Esters
An In-depth Technical Guide:
For researchers, medicinal chemists, and drug development professionals, arylboronic esters are indispensable tools. Their versatility in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction, is fundamental to modern synthesis. The strategic introduction of fluorine into these reagents represents a critical evolution, offering a powerful lever to modulate molecular properties. This guide provides an in-depth exploration of the fluorine substituent's role, moving beyond simple observation to explain the underlying principles that govern its influence on reactivity, stability, and application.
Section 1: The Foundational Influence: Electronic and Steric Effects of Fluorine
The introduction of a fluorine atom to the aryl ring of a boronic ester imparts significant changes to the molecule's electronic landscape. This is governed by a duality of competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance (mesomeric) effect (+M).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.
-
Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the ring's pi system. This effect is only operative at the ortho and para positions.
The net electronic impact of a fluorine substituent is a delicate balance of these two forces.[1]
-
At the para position , the inductive and resonance effects act in opposition. The result is a relatively mild net electron-withdrawing effect.[1][2]
-
At the meta position , only the strong inductive effect is at play, as the resonance effect is negligible. This results in a potent electron-withdrawing character.[1]
-
At the ortho position , the strong inductive effect dominates. Furthermore, the proximity of the fluorine atom can lead to through-space interactions and the formation of intramolecular hydrogen bonds (e.g., B-O-H···F in the corresponding boronic acid), which can further enhance acidity and influence conformation.[1][2]
The quantitative impact of these effects can be summarized using Hammett constants, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| F | +0.06 | +0.34 |
| CF₃ | +0.54 | +0.43 |
| OCF₃ | +0.35 | +0.38 |
| Data compiled from literature sources.[1] |
This table clearly illustrates the strong electron-withdrawing nature of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, which lacks a resonance donation component.[1]
Caption: Duality of Fluorine's Electronic Effects.
Section 2: Consequential Effects on Acidity and Stability
The powerful electron-withdrawing nature of fluorine directly impacts two critical properties of arylboronic esters: Lewis acidity and hydrolytic stability.
Increased Lewis Acidity
By withdrawing electron density from the aromatic ring, fluorine substituents make the attached boron atom more electron-deficient and thus a stronger Lewis acid.[2][3][4] This enhanced acidity is crucial for several applications, including anion sensing and catalysis.[3] The effect is additive; introducing more fluorine atoms generally leads to a further increase in acidity.[1][2]
The acidity of the corresponding boronic acids (ArB(OH)₂) provides a clear illustration of this trend. While unsubstituted phenylboronic acid has a pKₐ of 8.86, fluorination can lower this value significantly.[1]
| Phenylboronic Acid Substituent | pKₐ Value |
| None (Unsubstituted) | 8.86 |
| 4-Fluoro | 8.77 |
| 3-Fluoro | 8.35 |
| 2-Fluoro | 8.01 |
| 2,3,4,6-Tetrafluoro | 6.17 |
| Data sourced from Zarzeczańska et al., 2017.[1] |
The enhanced acidity of the ortho-fluoro derivative is attributed not only to the inductive effect but also to the potential for intramolecular hydrogen bonding that stabilizes the resulting boronate anion.[1][2]
Modulated Stability
While boronic esters are generally more stable than their corresponding acids, they are still susceptible to degradation pathways, most notably protodeboronation (hydrolysis of the C-B bond).[5][6][7] Fluorinated arylboronic acids, in particular, can be susceptible to base-catalyzed hydrolysis and protodeboronation.[1]
From a practical standpoint, pinacol esters of arylboronic acids display unique stability at high pH compared to other common esters, making them the reagent of choice for many applications.[1] However, protodeboronation remains a common side reaction in many metal-catalyzed processes, where the hydrogen atom can come from the solvent or residual water.[6] The stability of aryltrifluoroborates, another important class of reagents, is also heavily influenced by substituents, with electron-withdrawing groups generally retarding the rate of solvolysis.[8]
Section 3: The Fluorine Advantage in Suzuki-Miyaura Cross-Coupling
In the palladium-catalyzed Suzuki-Miyaura reaction, the electronic properties of the arylboronic ester are paramount. Fluorine substitution significantly influences the key mechanistic steps, particularly transmetalation.
The catalytic cycle generally proceeds via:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X).
-
Transmetalation: The aryl group from the boronic ester is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Fluorine plays a multifaceted role. The increased Lewis acidity of the fluorinated arylboronic ester can facilitate the formation of the key boronate species ([ArB(OR)₂OH]⁻), which is the active nucleophile in the transmetalation step. Furthermore, studies involving highly fluorinated arylboronic esters have shown that fluoride ions (often from the base, e.g., CsF) can generate highly reactive intermediate boronate species, such as Cs[BF(Ar)(pin)].[9]
Interestingly, the fluoride base can have a triple role:
-
Favorable: It can form a palladium fluoride complex (trans-[ArPdF(L)₂]) which shows remarkably high reactivity towards the boronic ester in the transmetalation step.[9][10]
-
Favorable: It promotes the final reductive elimination step.[10]
-
Unfavorable: Excess fluoride can lead to the formation of unreactive anionic boron species (Ar'B(OH)₃₋ₙFₙ⁻), which can sequester the boron reagent and inhibit the reaction.[10]
This highlights the critical importance of carefully optimizing reaction conditions when using fluorinated substrates.
Caption: Fluorinated Arylboronic Ester in the Suzuki-Miyaura Cycle.
Section 4: Applications in Drug Discovery and PET Imaging
The unique properties imparted by fluorine make it an indispensable element in modern medicinal chemistry.[11] Strategic fluorination is a key tactic for fine-tuning a drug candidate's potency, selectivity, and pharmacokinetic profile.[11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][12]
-
Binding Affinity: Fluorine's electronegativity can alter the pKₐ of nearby functional groups or create favorable electrostatic interactions (e.g., with amide backbones in a protein binding pocket), enhancing target affinity.
-
Membrane Permeability: While highly context-dependent, fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and penetrate tissues like the central nervous system (CNS).[11]
Positron Emission Tomography (PET) Imaging
The positron-emitting isotope ¹⁸F is the most widely used radionuclide for PET imaging due to its convenient half-life (~110 minutes) and low positron energy. Arylboronic esters have emerged as critical precursors for the synthesis of ¹⁸F-labeled PET tracers.[6] Copper-mediated radiofluorination of arylboronic acids and esters allows for the late-stage introduction of ¹⁸F into complex molecules under mild conditions.[7][13][14] This has revolutionized the development of imaging agents for oncology, neurology, and cardiology by enabling the rapid translation of drug leads into tools for target validation and pharmacokinetic studies.[11][15][16]
Section 5: Key Experimental Methodologies
The following protocols provide validated, step-by-step frameworks for the synthesis and application of fluorinated arylboronic esters.
Protocol 1: One-Pot Synthesis of Arylboronic Acid from an Arene
This method, adapted from iridium-catalyzed C-H borylation, avoids the need for pre-halogenated arenes.[17]
Objective: To synthesize an arylboronic acid from a starting arene in a one-pot procedure.
Workflow:
-
Step 1: C-H Borylation: An iridium catalyst is used to directly convert an aryl C-H bond into a C-B bond, forming the pinacol boronic ester in situ.
-
Step 2: Oxidative Hydrolysis: The crude arylboronic ester is hydrolyzed to the corresponding boronic acid using a mild oxidant that cleaves the pinacol group without oxidizing the C-B bond.
Detailed Steps:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the arene (10 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), [Ir(COD)(OMe)]₂ (0.1 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.2 mol%).
-
Add anhydrous THF (20 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by GC-MS for consumption of the arene.
-
Cool the reaction to room temperature.
-
In a separate flask, prepare a solution of sodium periodate (NaIO₄, 4 equiv) in a 4:1 mixture of THF/H₂O (50 mL).
-
Add the crude boronic ester solution to the NaIO₄ solution and stir vigorously at room temperature for 4-6 hours.
-
Quench the reaction by adding 1 M aqueous HCl until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude arylboronic acid.
-
Purify by recrystallization or column chromatography.
Caption: One-Pot Arene Borylation and Hydrolysis Workflow.
Protocol 2: Copper-Mediated Fluorination of an Arylboronate Ester
This protocol describes the conversion of a stable arylboronate ester into the corresponding aryl fluoride, a key transformation for medicinal chemistry.[6][12]
Objective: To convert an arylboronate pinacol ester to an aryl fluoride.
Reagents:
-
Arylboronate pinacol ester (ArBpin)
-
Copper catalyst: (tBuCN)₂CuOTf or similar Cu(I)/Cu(II) source
-
Fluorinating agent: 1-fluoro-2,4,6-trimethylpyridinium triflate ([Me₃pyF]OTf) or similar electrophilic source
-
Silver(I) fluoride (AgF) as an additive
-
Solvent: Anhydrous THF
Detailed Steps:
-
To a flame-dried vial, add the arylboronate ester (0.2 mmol, 1 equiv), (tBuCN)₂CuOTf (1.2 equiv), and AgF (1.2 equiv).
-
Seal the vial with a septum and purge with an inert atmosphere.
-
Add anhydrous THF (4.0 mL) via syringe.
-
Add the electrophilic fluorine source ([Me₃pyF]OTf, 1.2 equiv).
-
Stir the reaction mixture at 60 °C for 18 hours.
-
Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the aryl fluoride. Self-Validation Note: A common side-reaction is protodeboronation to form the arene (Ar-H).[6] The yield of this byproduct should be monitored by GC-MS to assess reaction efficiency. The mechanism is believed to involve a Cu(III) intermediate.[6][12]
Protocol 3: Suzuki-Miyaura Coupling with a Fluorinated Arylboronic Ester
This protocol outlines a typical cross-coupling reaction, a cornerstone of modern synthesis.
Objective: To couple a fluorinated arylboronic ester with an aryl bromide.
Reagents:
-
Fluorinated arylboronic pinacol ester (F-ArBpin)
-
Aryl bromide (Ar'-Br)
-
Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: CsF or K₂CO₃
-
Solvent system: Toluene/Water or Dioxane/Water
Detailed Steps:
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1 equiv), the fluorinated arylboronic ester (1.2 equiv), and the palladium catalyst (2-5 mol%).
-
Add the base (2.0-3.0 equiv). CsF is often effective for fluorinated substrates due to the high affinity between fluoride and boron.[9][10]
-
Seal the vessel and purge with an inert atmosphere.
-
Add the degassed solvent system (e.g., 10 mL of Toluene/H₂O 4:1).
-
Heat the reaction mixture to 80-100 °C, stirring vigorously, until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the biaryl product.
Conclusion
The fluorine substituent is not merely an inert spectator but an active and powerful modulator of an arylboronic ester's fundamental properties. Its strong inductive effect enhances Lewis acidity, influences stability, and critically alters reactivity in cornerstone reactions like the Suzuki-Miyaura coupling. For scientists in drug discovery and materials science, a deep, mechanistic understanding of these effects is essential. It enables the rational design of novel reagents and the optimization of synthetic pathways, ultimately allowing for the precise tuning of molecular architecture and function to meet the complex challenges of modern chemistry.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Lewis Acidic Arylboronate Esters Capable of Colorimetric Turn-On Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capturing aqueous [F-18]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [F-18]-labeled aryltrifluoroborate | UBC Chemistry [chem.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: From Commercial Availability to Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylboronates in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating physicochemical and biological properties. The 3-fluorophenyl motif, in particular, is a prevalent structural alert in numerous bioactive molecules. 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, stands as a key building block for introducing this valuable moiety. Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, make it an indispensable reagent for the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and a detailed protocol for its application in a typical cross-coupling reaction.
Commercial Availability and Supplier Specifications
This compound is readily available from a multitude of fine chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale grams to bulk kilograms, to suit their research and development needs. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of the product, as trace impurities can significantly impact the efficiency and reproducibility of catalytic reactions.
Below is a table of representative commercial suppliers and their typical product specifications. It is important to note that specifications can vary between batches and suppliers, and it is always recommended to consult the most recent certificate of analysis (CoA).
| Supplier | Product Number | Purity | Appearance | Notes |
| Sigma-Aldrich | Varies | ≥97% | Colorless to yellow liquid or solid | Often available in various quantities. |
| TCI America | F1085 | >98.0% (GC) | Colorless to pale yellow clear liquid | Provides detailed specifications and safety data.[3] |
| Combi-Blocks | Varies | ≥97% | N/A | Specializes in building blocks for drug discovery. |
| BLD Pharm | BD110593 | ≥98% | N/A | Offers a wide range of reagents for research and development.[4][5] |
| Chem-Impex | 24345 | ≥98% (GC) | Clear liquid | Provides physical properties such as refractive index.[1] |
Quality Control: Ensuring Success in Catalytic Applications
The quality of this compound is paramount for its successful application, particularly in sensitive palladium-catalyzed reactions. Impurities such as the corresponding boronic acid, residual starting materials from synthesis, or inorganic salts can poison the catalyst or lead to the formation of undesired byproducts.
A typical Certificate of Analysis (CoA) for a high-purity batch of this reagent would include the following quality control parameters:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid or solid | Visual |
| Purity | ≥98.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹¹B NMR |
| Water Content | ≤0.5% | Karl Fischer Titration |
Expert Insight: The presence of the corresponding boronic acid, 3-fluorophenylboronic acid, is a common impurity resulting from hydrolysis. While often tolerated in Suzuki-Miyaura reactions, its concentration should be minimized for optimal and reproducible results, especially in large-scale synthesis. Storage under an inert atmosphere (nitrogen or argon) in a cool, dry place is crucial to prevent degradation.[6]
Synthesis of this compound: A Practical Laboratory Protocol
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs. The most common and reliable method involves the esterification of 3-fluorophenylboronic acid with pinacol.
Step-by-Step Synthesis Protocol
Reaction: 3-Fluorophenylboronic Acid + Pinacol → this compound + 2 H₂O
Materials:
-
3-Fluorophenylboronic acid (1.0 eq)
-
Pinacol (1.05 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.0 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon), add 3-fluorophenylboronic acid (1.0 eq) and anhydrous dichloromethane (or THF) to create a stirrable suspension.[7]
-
Add pinacol (1.05 eq) to the suspension.[7]
-
Add anhydrous magnesium sulfate (1.0 eq) to the reaction mixture. This acts as a dehydrating agent to drive the equilibrium towards the product.[7]
-
Stir the heterogeneous mixture vigorously at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the filter cake with a small amount of anhydrous dichloromethane (or THF).
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a colorless to pale yellow liquid or solid.[8]
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a dehydrating agent like MgSO₄ is critical to prevent the hydrolysis of the boronic acid and the product boronate ester, thus maximizing the yield.
-
Stoichiometry: A slight excess of pinacol is used to ensure the complete conversion of the more valuable boronic acid.
-
Inert Atmosphere: While arylboronic acids and their pinacol esters are relatively stable, performing the reaction under an inert atmosphere minimizes the risk of oxidative side reactions.
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Workflow
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryls, a common structural motif in pharmaceuticals.[3] this compound is an excellent coupling partner in these reactions.
Step-by-Step Suzuki-Miyaura Coupling Protocol
Reaction: this compound + Aryl Halide → 3-Fluoro-biaryl + Pinacolborane byproduct
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or THF/water)
-
Schlenk tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 eq).[9]
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-fluoro-biaryl compound.[9]
Trustworthiness of the Protocol: This protocol is a well-established and widely used method for Suzuki-Miyaura couplings. The use of a pre-catalyst or a combination of a palladium source and a ligand can be optimized for specific substrates. The choice of base and solvent system is also critical and may require screening to achieve optimal results.
Mechanistic Insights: The Role of the Boronate Ester
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The boronate ester plays a crucial role in the transmetalation step. While it was once thought that hydrolysis of the boronate ester to the boronic acid was a prerequisite for transmetalation, recent studies have shown that boronic esters can directly participate in the catalytic cycle.[10][11] The base activates the boronate ester, forming a more nucleophilic boronate species, which then transfers the aryl group to the palladium center.
References
- 1. 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 25G | Labscoop [labscoop.com]
- 2. 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3 - 博客 | 文学城 [blog.wenxuecity.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Core Safety and Handling Protocols for 3-Fluorophenylboronic Acid Pinacol Ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 3-Fluorophenylboronic acid pinacol ester (CAS No. 936618-92-7). As a versatile reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, its effective use is predicated on a thorough understanding of its chemical properties and associated hazards. This document is intended to empower researchers with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Identification and GHS Classification
3-Fluorophenylboronic acid pinacol ester is classified as hazardous. The primary risks are associated with acute toxicity through multiple exposure routes.[1] A summary of its classification under the Globally Harmonized System (GHS) is essential for an immediate understanding of the risks.
Table 1: GHS Hazard Classification for 3-Fluorophenylboronic Acid Pinacol Ester | Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| | Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| | Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Data synthesized from available Safety Data Sheets.[1]
It is crucial to treat all laboratory reagents as potentially hazardous, as not all risks may be fully known.[2] The parent compound, 3-Fluorophenylboronic acid, carries more severe hazard classifications, including causing severe skin burns and eye damage, which underscores the need for caution when handling related structures.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the cardinal rule of chemical safety.[5] This is achieved through a combination of robust engineering controls and appropriate PPE.
Engineering Controls
All handling of 3-Fluorophenylboronic acid pinacol ester, especially when dealing with the solid powder, must be conducted in a certified chemical fume hood or a glove box.[6][7] This is the primary mechanism for preventing inhalation of dust particles.[1][7] The ventilation system should be regularly inspected to ensure it is functioning to specification.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[6][8] The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection Type | Standard/Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) / ANSI Z.87.1[6] | Protects against splashes and airborne dust.[1][9] |
| Hands | Chemical-Resistant Nitrile Gloves | Inspected prior to use.[10] | Provides a barrier against dermal contact. Harmful if absorbed through the skin.[1] |
| Body | Flame-Resistant Lab Coat | Worn over 100% cotton clothing.[6][10] | Protects skin and personal clothing from spills.[2] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Leather or other non-porous material. | Prevents injury from spills and dropped objects.[2][6] |
| Respiratory | Full-face Respirator (if needed) | Use if exposure limits are exceeded or dust cannot be controlled.[1] | Protects against inhalation of harmful dust.[1][10] |
References
- 1. echemi.com [echemi.com]
- 2. csub.edu [csub.edu]
- 3. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its reagents.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[2] Its impact has been so profound that it was recognized with the 2010 Nobel Prize in Chemistry.[2]
Within the vast landscape of this reaction, the synthesis of biaryl scaffolds is of paramount importance, particularly in the field of medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Fluorine's unique properties, such as its high electronegativity and ability to block metabolic oxidation sites, make it a valuable tool for drug designers.[3] For instance, the p-fluorophenyl group is a common moiety in several statin drugs, where it enhances biological activity and deactivates the ring against oxidative metabolism.[3][4]
This guide focuses on a key building block for introducing a fluorinated phenyl group: 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This boronic ester is a stable, easy-to-handle reagent for introducing the 3-fluorophenyl motif, a common structural element in pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halide bond, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[5]
-
Transmetalation: This is a key step where the organic group from the boronic ester is transferred to the palladium center. This process requires activation by a base.[8] The base reacts with the organoboron species to form a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the 3-fluorophenyl group to the palladium, displacing the halide.[9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Their Roles
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components.
| Component | Role in the Reaction | Common Examples | Causality Behind Choices |
| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice depends on the reactivity of the coupling partners. Pd(PPh₃)₄ is a common starting point, while catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective for less reactive aryl chlorides.[1][10] |
| Ligand | Stabilizes the palladium center and influences its reactivity. | Triphenylphosphine (PPh₃), dppf, SPhos | Bulky and electron-donating ligands promote the oxidative addition and reductive elimination steps, which can be crucial for challenging substrates.[11] |
| Base | Activates the boronic ester for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The choice of base is critical and substrate-dependent.[9] Stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups. Inorganic bases are most common.[9] |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Dioxane/Water, Toluene/Water, DMF, THF | A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[12] |
| Aryl Halide | The electrophilic coupling partner. | Aryl iodides, bromides, chlorides, and triflates | Reactivity order is generally I > Br > OTf > Cl. Electron-withdrawing groups on the aryl halide typically increase reactivity.[5] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.[13]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent. | Use a fresh batch of catalyst. Ensure all glassware is properly dried and the reaction is run under a strict inert atmosphere. Screen different bases and solvent systems. |
| Homocoupling of Boronic Ester | Presence of oxygen; High catalyst loading. | Thoroughly degas all solvents and maintain a positive inert gas pressure. Reduce the catalyst loading. |
| Protodeborylation | Presence of protic sources; Prolonged reaction times at high temperatures. | Use anhydrous solvents. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base. |
| Formation of Palladium Black | Catalyst decomposition. | This can indicate the reaction is complete or that the catalyst is not stable under the reaction conditions. Consider using a different ligand to stabilize the palladium.[14] |
Conclusion
The Suzuki-Miyaura coupling using this compound is a powerful and versatile method for the synthesis of 3-fluorophenyl-containing biaryls. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably and efficiently access these valuable compounds, which are of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 3-Fluorophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Advantage of 3-Fluorophenylboronic Acid Pinacol Ester in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][3][4] Within the vast arsenal of organoboron reagents, 3-Fluorophenylboronic acid pinacol ester (CAS 936618-92-7) has emerged as a particularly valuable building block.[5]
The strategic incorporation of a fluorine atom onto the phenyl ring significantly influences the electronic properties of the molecule, often enhancing lipophilicity, metabolic stability, and binding affinity of the final product. The use of the pinacol ester form, as opposed to the free boronic acid, offers substantial advantages in terms of stability, handling, and shelf-life.[6][7][8] Boronic acids are susceptible to degradation pathways such as dehydration to form boroxines and protodeboronation, which can lead to inconsistent reaction outcomes. The pinacol ester protects the boron atom, mitigating these issues and ensuring greater reproducibility in synthetic procedures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Fluorophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to ensure successful implementation in your synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][4][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1][4][9]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic ester is transferred to the palladium center. The presence of a base is essential for this step to occur.[1][3][9] The base activates the boronic ester, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the 3-fluorophenyl group.[3][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
palladium catalysts for Suzuki reactions with 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Guide to Palladium-Catalyzed Suzuki Reactions with 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction with the electron-deficient substrate, this compound. This guide moves beyond simple protocols to explain the underlying principles and rationale for methodological choices, ensuring robust and reproducible results.
The Suzuki-Miyaura Reaction: A Cornerstone of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and vinyl-aryl structures.[1][2][3][4] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[3] The reaction's broad functional group tolerance, use of generally non-toxic and stable organoboron reagents, and mild reaction conditions have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4][5][6]
The fundamental transformation involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][3][7]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Step 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar-X). This forms a Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general trend: I > Br > OTf >> Cl.[4][8][9]
-
Step 2: Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent (Ar') is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic boronate ("ate") complex, facilitating the transfer.[1][10][11]
-
Step 3: Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][12]
The Challenge of Fluorinated Arylboronic Esters
While powerful, the Suzuki reaction is not without its challenges, especially when dealing with electron-deficient substrates like this compound. The primary difficulty is the increased rate of protodeboronation , a parasitic side reaction where the C-B bond is cleaved by the base or trace water, leading to the formation of fluorobenzene and destroying the starting material.[13][14][15]
The electron-withdrawing fluorine atom exacerbates this issue, making the ipso-carbon more susceptible to protonation. Consequently, successful coupling requires reaction conditions that promote a rapid catalytic turnover, ensuring the desired cross-coupling outpaces the rate of decomposition.[14]
Optimizing the Reaction: A Guide to Key Components
The success of coupling this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source & Ligands: A Symbiotic Relationship
The ligand is arguably the most critical factor in modern cross-coupling chemistry. It stabilizes the palladium center and its properties dictate the efficiency of the catalytic cycle.[2][12][16]
-
Classical Ligands: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a traditional, effective catalyst for many standard couplings.[3][17] However, for challenging substrates, it often requires higher temperatures and can lead to slower reaction rates.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos have revolutionized the field.[9] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even unreactive aryl chlorides.[9][18] For electron-deficient boronic esters prone to decomposition, these ligands are often essential as they enable very fast reactions, even at room temperature.[13][14][15]
-
Precatalysts: Modern approaches often utilize "precatalysts," which are stable, air-tolerant Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions. Buchwald G3 and G4 precatalysts, for example, are designed for controlled, rapid generation of the active L-Pd(0) species, minimizing side reactions.[13][14]
The Role of the Base and Solvent
-
Base: The base's primary role is to activate the boronic ester for transmetalation.[10] A weak base may not be sufficient, while an overly strong base can accelerate protodeboronation.
-
Solvent: The solvent must solubilize the reagents and facilitate the reaction. Common choices include aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate complex.[12][17][20]
Experimental Protocols
The following protocols provide validated starting points for the Suzuki coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.[7]
Protocol 1: High-Efficiency Coupling with a Buchwald Precatalyst
This protocol is recommended as the first choice due to its high success rate with challenging substrates. It leverages a modern precatalyst to achieve fast reaction times at moderate temperatures, minimizing substrate decomposition.
-
Rationale: The use of a bulky, electron-rich ligand (XPhos) and a precatalyst (G3-Pd) is designed to create a highly active catalytic species that promotes coupling much faster than the competing protodeboronation of the fluorinated boronic ester.[13][14][15]
-
Reagents & Materials:
-
Aryl Bromide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 equiv.
-
This compound: 1.2 mmol, 1.2 equiv.
-
XPhos Pd G3 Precatalyst: 0.02 mmol, 2 mol%.
-
Potassium Phosphate (K₃PO₄), finely ground: 2.0 mmol, 2.0 equiv.
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL), degassed.
-
Reaction vessel (e.g., microwave vial or Schlenk tube), stir bar, nitrogen/argon line.
-
-
Step-by-Step Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Place the vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Classical Conditions with Pd(PPh₃)₄
This protocol uses a more traditional and widely available catalyst. It may require higher temperatures and longer reaction times, which could potentially lower the yield due to substrate decomposition.
-
Rationale: Pd(PPh₃)₄ is a reliable catalyst that is effective for a broad range of Suzuki couplings.[3][17] While less active than modern systems for this specific substrate, it serves as a valuable baseline and can be successful if the aryl halide partner is sufficiently reactive.
-
Reagents & Materials:
-
Aryl Bromide (e.g., 4-bromoanisole): 1.0 mmol, 1.0 equiv.
-
This compound: 1.5 mmol, 1.5 equiv.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.03 mmol, 3 mol%.
-
Potassium Carbonate (K₂CO₃): 2.0 mmol, 2.0 equiv.
-
Solvent: Toluene (5 mL) and Water (1 mL), degassed.
-
Reaction vessel, stir bar, reflux condenser, nitrogen/argon line.
-
-
Step-by-Step Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Fit the vessel with a reflux condenser, and purge the entire system with an inert gas for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 8-24 hours to reach completion.
-
Follow the workup and purification steps (6-9) as described in Protocol 1.
-
Data Summary and Troubleshooting
| Parameter | Protocol 1 (High-Efficiency) | Protocol 2 (Classical) | Rationale for Difference |
| Catalyst | XPhos Pd G3 | Pd(PPh₃)₄ | XPhos ligand accelerates the catalytic cycle, crucial for sensitive substrates.[9][14] |
| Catalyst Loading | 1-2 mol% | 3-5 mol% | Higher activity of the Buchwald system allows for lower catalyst loading. |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ is often milder and more effective in biphasic systems with sensitive substrates. |
| Temperature | 40 - 80 °C | 80 - 110 °C (Reflux) | Higher catalyst activity allows for significantly lower reaction temperatures. |
| Reaction Time | 1 - 4 hours | 8 - 24 hours | Faster catalytic turnover leads to shorter reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | Minimizing protodeboronation at lower temperatures preserves the boronic ester.[15] |
Common Troubleshooting Steps:
-
Low or No Conversion:
-
Ensure the inert atmosphere is strictly maintained; oxygen can deactivate the catalyst.
-
Verify the quality of the reagents, especially the base and solvent (anhydrous/degassed).
-
If using Protocol 2, consider screening a more active ligand system as described in Protocol 1.
-
-
Significant Protodeboronation (Fluorobenzene detected as a byproduct):
-
The reaction is too slow. Lower the temperature and switch to a more active catalyst/ligand system (Protocol 1).
-
Use a slight excess (1.2-1.5 equiv.) of the boronic ester to compensate for some decomposition.
-
Ensure the base is finely powdered for better mixing and reactivity.
-
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful consideration of the reaction components. For this electron-deficient and sensitive substrate, modern palladium precatalysts equipped with bulky, electron-rich phosphine ligands offer a distinct advantage, enabling rapid C-C bond formation at lower temperatures and minimizing the detrimental protodeboronation side reaction. By understanding the mechanistic principles and applying the robust protocols outlined herein, researchers can confidently synthesize valuable 3-fluorobiphenyl structures for applications across the chemical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. diva-portal.org [diva-portal.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scite.ai [scite.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling Using 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Significance of Biaryl Moieties in Modern Chemistry
Biaryl structures are privileged motifs in medicinal chemistry, materials science, and agrochemicals.[1][2] Their prevalence in top-selling pharmaceuticals underscores their importance in drug discovery, where they often serve as key pharmacophores that influence binding affinity and selectivity.[2] The synthesis of these compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This method offers a powerful and versatile tool for constructing carbon-carbon bonds with high efficiency and functional group tolerance.[5][6]
This application note provides a detailed guide for researchers on the synthesis of biaryls using 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block for introducing the 3-fluorophenyl group. The fluorine atom in this reagent is of particular interest in drug development as it can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a detailed experimental protocol, and present data on the scope of this transformation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate in the presence of a base.[7][8][9] The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[7] The reactivity of the halide typically follows the trend I > Br > OTf > Cl.[9]
-
Transmetalation: This is often the rate-determining step. The organoboron reagent, in our case this compound, transfers its organic group (Ar²) to the Pd(II) complex.[4] This step is facilitated by a base, which activates the boronic ester.[8][11][12] While the precise mechanism of activation is still a subject of research, it is widely believed that the base converts the boronic ester to a more nucleophilic borate species, which then readily undergoes transmetalation.[11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹ and Ar²) from the Pd(II) complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][10]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7] A variety of bases can be used, with carbonates, phosphates, and hydroxides being common choices.[9] The solvent system often consists of an organic solvent like dioxane, THF, or toluene, frequently with the addition of water to aid in the dissolution of the base.[9]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Synthesis of 4-Methoxy-3'-fluorobiphenyl
This protocol details a representative synthesis of a biaryl compound using this compound and 4-bromoanisole.
Materials and Equipment:
-
Reagents:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 266 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
-
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and deionized water to the flask.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxy-3'-fluorobiphenyl.
-
Data Presentation: Scope of the Suzuki-Miyaura Coupling
The following table summarizes the scope of the Suzuki-Miyaura coupling of this compound with various aryl bromides. The reactions were performed under the optimized conditions described in the protocol above.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-fluorobiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methyl-3'-fluorobiphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-3'-fluorobiphenyl | 85 |
| 4 | 4-Bromobenzonitrile | 4-Cyano-3'-fluorobiphenyl | 89 |
| 5 | 2-Bromopyridine | 2-(3-Fluorophenyl)pyridine | 78 |
| 6 | 3-Bromopyridine | 3-(3-Fluorophenyl)pyridine | 81 |
Table 1: Synthesis of various biaryls using this compound.
Conclusion: A Versatile Tool for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. The use of this compound provides a reliable and efficient means of introducing the valuable 3-fluorophenyl moiety into a wide range of molecular scaffolds. The protocol outlined in this application note is robust and can be adapted for the synthesis of a diverse library of biaryl compounds for applications in drug discovery and materials science. The mild reaction conditions and high functional group tolerance make this a cornerstone reaction in modern synthetic organic chemistry.
References
- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
The Strategic Deployment of 3-Fluorophenylboronic Acid Pinacol Ester in Modern Drug Discovery
Introduction: The Fluorine Advantage in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the profound and beneficial impact of this small, highly electronegative atom.[2] The introduction of a fluorine atom or a fluorinated motif, such as the 3-fluorophenyl group, can dramatically enhance a molecule's therapeutic profile by modulating key pharmacokinetic and pharmacodynamic properties.[3][4]
Fluorine's unique characteristics—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to serve as a versatile bioisostere for hydrogen atoms or hydroxyl groups.[4][5] This substitution can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This blocks common sites of metabolism, prolonging the drug's half-life and exposure.[2][6]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and hydrogen-bond interactions with protein targets, increasing the potency and selectivity of the drug candidate.[6]
-
Modulated Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, which can improve properties like cell membrane permeability and bioavailability.[2]
-
Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which influences its absorption, distribution, and ability to cross biological barriers like the blood-brain barrier.[6]
Given these advantages, the use of fluorinated building blocks is a critical strategy in the medicinal chemist's toolkit. 3-Fluorophenylboronic acid pinacol ester stands out as a particularly valuable reagent, providing a reliable and efficient method for introducing the 3-fluorophenyl moiety into complex molecular scaffolds. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and hetero-biaryl structures, which are common motifs in many approved drugs.[7] The reaction couples an organoboron species (like our boronic acid pinacol ester) with an organohalide (e.g., an aryl or heteroaryl bromide, chloride, or iodide) in the presence of a palladium catalyst and a base.[4]
The use of a pinacol ester offers significant advantages over the corresponding free boronic acid. The pinacol group protects the boronic acid, rendering the reagent more stable, less prone to protodeboronation (a common side reaction), and easier to handle and purify.[8] In many cases, boronic esters exhibit greater chemical stability and are soluble in a wider range of organic solvents, making them highly compatible with diverse reaction conditions.[9]
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. Each step presents an opportunity for optimization through the careful selection of catalyst, ligand, base, and solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 4. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 9. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Fluorescent Probes with 3-Fluorophenylboronic Acid Pinacol Ester
Introduction
The precise detection and imaging of biologically significant molecules are paramount in advancing our understanding of cellular physiology and disease pathology. Among the analytes of high interest are reactive oxygen species (ROS), reactive nitrogen species (RNS), and specific ions, whose dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Fluorescent probes have emerged as indispensable tools for visualizing these species in real-time within living systems, offering high sensitivity and spatiotemporal resolution.[1][2]
Arylboronic acids and their pinacol esters have become a cornerstone in the design of "turn-on" fluorescent probes.[3] This is due to their unique reactivity, particularly the chemoselective oxidation of the carbon-boron bond by specific ROS/RNS, which converts the weakly fluorescent boronate-caged fluorophore into a highly fluorescent phenol.[1][4] The pinacol ester form enhances stability and cell permeability, which are critical for biological applications.
This guide focuses on the strategic use of 3-Fluorophenylboronic acid pinacol ester as a versatile building block for developing next-generation fluorescent probes. The introduction of a fluorine atom at the meta-position offers distinct advantages, including modulation of the boronic acid's electronic properties and Lewis acidity, which can be harnessed to fine-tune the probe's selectivity and reactivity.[5] This document provides a comprehensive overview of the design principles, detailed synthetic protocols, and application methodologies for researchers in cellular biology, diagnostics, and drug development.
Core Principle: Boronate-Based Sensing Mechanism
The fundamental mechanism underpinning these probes is a chemoselective reaction that triggers a significant change in the photophysical properties of a fluorophore. The boronic acid pinacol ester acts as a "protecting group" or a "quencher" for a fluorophore. Upon interaction with a specific analyte, the C-B bond is cleaved, releasing the unmasked, highly fluorescent molecule.
Mechanism for ROS/RNS Detection (Oxidative Deboronation)
For analytes like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), the sensing mechanism is an irreversible oxidative deboronation.[1][3]
-
Nucleophilic Attack: The analyte (e.g., H₂O₂) acts as a nucleophile, attacking the electrophilic boron atom of the 3-fluorophenylboronic acid pinacol ester.[1]
-
Rearrangement: This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.
-
Hydrolysis: The resulting borate ester is rapidly hydrolyzed, yielding the corresponding 3-fluorophenol derivative of the fluorophore and boric acid.[1][4]
This transformation is often accompanied by a dramatic increase in fluorescence intensity (a "turn-on" response) because the phenolic product is a significantly more efficient emitter than the boronate-masked precursor.[1][6]
Mechanism for Fluoride Ion Detection
For fluoride ion (F⁻) detection, the mechanism involves the strong Lewis acid-base interaction between the boron atom and the fluoride ion.[7][8]
-
Complexation: The fluoride ion coordinates with the boronic acid, forming a stable anionic trifluoroborate species (R-BF₃⁻).[7][8]
-
Electronic Perturbation: This binding event alters the electronic nature of the aryl ring. The neutral boronic acid group is electron-withdrawing, while the resulting anionic trifluoroborate is electron-donating.[7][8]
-
Modulated Fluorescence: This switch in electronic properties perturbs the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a detectable change in the fluorescence signal, which can be a ratiometric shift or an intensity change.[7][9]
Diagram: General Sensing Mechanisms
Here we illustrate the two primary sensing pathways for probes constructed with 3-Fluorophenylboronic acid pinacol ester.
Caption: Sensing mechanisms for boronate probes.
Protocol 1: Synthesis of a Peroxynitrite-Selective Probe
This protocol details the synthesis of a "turn-on" fluorescent probe for peroxynitrite (ONOO⁻) by coupling 3-Fluorophenylboronic acid pinacol ester to a coumarin-based fluorophore. The boronate moiety serves as the ONOO⁻-reactive trigger.[10][11]
Materials & Reagents
-
7-Hydroxy-4-methylcoumarin
-
3-Fluorophenylboronic acid pinacol ester
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes, Ethyl Acetate
-
Silica Gel (for column chromatography)
Step-by-Step Synthesis Procedure
-
Dissolution: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq), 3-fluorophenylboronic acid pinacol ester (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Rationale: An inert atmosphere is crucial to prevent the degradation of reagents, particularly the phosphine and DIAD. Anhydrous THF is used to avoid side reactions involving water.
-
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Rationale: The Mitsunobu reaction is exothermic. Cooling the mixture helps to control the reaction rate and minimize the formation of byproducts.
-
-
Slow Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. The solution may change color.
-
Rationale: Dropwise addition of the highly reactive DIAD is critical for controlling the reaction and preventing a rapid exotherm.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate).
-
Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, triphenylphosphine oxide, and other byproducts of the Mitsunobu reaction.
-
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product (a white to off-white solid) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Spectroscopic Analysis
This protocol describes how to evaluate the synthesized probe's response to peroxynitrite.
Materials & Reagents
-
Synthesized Probe Stock Solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Peroxynitrite (ONOO⁻) solution (concentration determined spectrophotometrically)
-
Solutions of other ROS/RNS for selectivity testing (H₂O₂, O₂⁻, NO, etc.)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Step-by-Step Analysis Procedure
-
Preparation: Prepare a working solution of the probe (e.g., 10 µM) in PBS (pH 7.4).
-
Titration: To different wells of the 96-well plate, add the probe working solution. Then, add increasing concentrations of peroxynitrite (e.g., 0 to 50 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Rationale: Incubation allows the reaction between the probe and the analyte to reach completion, ensuring a stable fluorescence reading.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by scanning the spectra of the probe in the presence of excess ONOO⁻.
-
Selectivity Test: Repeat steps 1-4, but instead of ONOO⁻, add biologically relevant concentrations of other ROS and RNS (e.g., H₂O₂, hypochlorite, superoxide, nitric oxide) to assess the probe's selectivity.[12]
-
Data Analysis: Plot the fluorescence intensity as a function of analyte concentration. Calculate the limit of detection (LOD) and quantify the fluorescence "turn-on" ratio (F/F₀), where F is the fluorescence with the analyte and F₀ is the fluorescence of the probe alone.
Expected Photophysical Data
| Parameter | Probe (Boronate-Masked) | Product (Phenolic) | Fold Change (F/F₀) |
| Excitation Max (λex) | ~330 nm | ~375 nm | - |
| Emission Max (λem) | ~450 nm (weak) | ~450 nm (strong) | >50-fold |
| Quantum Yield (Φ) | < 0.01 | > 0.40 | >40-fold |
| Appearance | Colorless, Non-fluorescent | Colorless, Bright Blue Fluorescence | - |
Protocol 3: Cellular Imaging of Peroxynitrite
This protocol outlines the use of the synthesized probe for detecting peroxynitrite in living cells using fluorescence microscopy.[13]
Diagram: Cellular Imaging Workflow
Caption: Workflow for cellular imaging.
Materials & Reagents
-
RAW 264.7 murine macrophage cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
Synthesized Probe Stock Solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Confocal Laser Scanning Microscope
Step-by-Step Imaging Procedure
-
Cell Seeding: Seed RAW 264.7 cells onto glass-bottom confocal dishes and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Cell Stimulation: To induce endogenous peroxynitrite production, treat one set of cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours. Keep another set of cells as an unstimulated control.
-
Probe Loading: Remove the culture medium and wash the cells once with PBS. Incubate the cells (both stimulated and control groups) with 10 µM of the probe in serum-free medium for 30 minutes at 37°C.[14]
-
Rationale: Ester groups on some probes can be cleaved by intracellular esterases, trapping the charged molecule inside the cell and improving signal retention.[1]
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any extracellular probe.[14][15]
-
Imaging: Add fresh PBS or imaging buffer to the dishes. Immediately image the cells using a confocal microscope equipped with a 40x or 63x objective. Use an excitation wavelength of ~405 nm and collect emission between 430-500 nm.
-
Image Analysis: Use imaging software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells. Compare the fluorescence intensity between the control and stimulated cell groups. A significant increase in fluorescence in the stimulated group indicates the detection of peroxynitrite.
Trustworthiness & Self-Validation
To ensure the reliability of your results, incorporate the following controls in your experiments:
-
Negative Control: Image unstimulated cells loaded with the probe to establish the baseline fluorescence and confirm low background signal.
-
Positive Control: Treat probe-loaded cells with an exogenous ONOO⁻ donor (e.g., SIN-1) to confirm the probe is responsive in the cellular environment.
-
Specificity Control: Pre-treat stimulated cells with an inhibitor of nitric oxide synthase (e.g., L-NAME) or a peroxynitrite scavenger (e.g., Uric Acid) before adding the probe. A significant reduction in the fluorescence signal will validate that the probe is selectively responding to peroxynitrite.
By following these detailed protocols and incorporating the appropriate controls, researchers can confidently develop and apply novel fluorescent probes based on 3-Fluorophenylboronic acid pinacol ester for the sensitive and selective detection of key biological analytes.
References
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masi.eu [masi.eu]
- 3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New sensitive and selective fluorescent probes for fluoride using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boronate based fluorescence (ESIPT) probe for peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A boronate-based fluorescent probe for the selective detection of cellular peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescent probe directly detect peroxynitrite based on boronate oxidation and its applications for fluorescence imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antbioinc.com [antbioinc.com]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Application Notes and Protocols for the Synthesis of High-Performance Gas Separation Membranes Using 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of advanced gas separation membranes. Specifically, we focus on its role as a key monomer in the creation of fluorinated Polymers of Intrinsic Microporosity (PIMs). The incorporation of the 3-fluorophenyl moiety into the polymer backbone is a strategic approach to enhance CO₂ affinity and, consequently, the selectivity of membranes for carbon capture and other gas separation applications. This guide details the underlying scientific principles, provides a step-by-step synthesis protocol, and outlines comprehensive characterization and performance evaluation methodologies.
Introduction: The Strategic Advantage of Fluorination in Gas Separation Membranes
The quest for highly efficient and economically viable gas separation technologies is paramount in addressing global challenges such as carbon capture, hydrogen purification, and air separation.[1] Polymeric membranes offer a promising, energy-efficient alternative to traditional separation processes like cryogenic distillation and amine scrubbing.[2] Among the various classes of membrane materials, Polymers of Intrinsic Microporosity (PIMs) have garnered significant attention due to their rigid and contorted molecular structures that prevent efficient chain packing, leading to a high degree of interconnected free volume.[3] This intrinsic microporosity results in exceptionally high gas permeability.
However, a key challenge in membrane technology is the trade-off between permeability and selectivity, often referred to as the Robeson upper bound. Enhancing the selectivity of PIMs without significantly compromising their high permeability is a primary research focus. A proven strategy to achieve this is the incorporation of fluorine atoms into the polymer structure.[4] The high electronegativity of fluorine and the specific interactions between the C-F dipole and the CO₂ quadrupole moment can significantly increase the solubility of CO₂ in the polymer matrix.[5] This enhanced CO₂ affinity leads to an improvement in CO₂/N₂ and CO₂/CH₄ selectivity, which are crucial for post-combustion carbon capture and natural gas sweetening, respectively.[6]
This compound serves as an excellent building block for introducing fluorinated phenyl groups into the PIM backbone via robust and versatile polymerization techniques such as the Suzuki-Miyaura cross-coupling reaction.[7][8] The pinacol boronic ester functionality provides a stable and reactive handle for palladium-catalyzed C-C bond formation, enabling the synthesis of well-defined, high-molecular-weight fluorinated PIMs.
Synthesis of a Fluorinated Polymer of Intrinsic Microporosity (F-PIM)
This section details a representative protocol for the synthesis of a fluorinated PIM (F-PIM) using this compound and a suitable comonomer. For this protocol, we will use 3,3,3',3'-tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetrayl tetrakis(trifluoromethanesulfonate) as the comonomer, a common building block in PIM synthesis.
Materials and Equipment
| Reagent | Grade | Supplier |
| This compound | ≥98% | Major Chemical Supplier |
| 3,3,3',3'-Tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetrayl tetrakis(trifluoromethanesulfonate) | Custom Synthesis or ≥98% | Specialized Supplier |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Toluene | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Methanol | ACS Grade | Major Chemical Supplier |
| Chloroform | ACS Grade | Major Chemical Supplier |
| Deionized Water | High Purity | Laboratory Supply |
Equipment:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Three-neck round-bottom flask with condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
High-vacuum oven
Polymerization Protocol via Suzuki-Miyaura Coupling
The following protocol is based on established methods for Suzuki-Miyaura polymerization for PIM synthesis.[9][10]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3,3,3',3'-tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetrayl tetrakis(trifluoromethanesulfonate) (1.0 eq) and this compound (2.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) and anhydrous toluene in a 1:1 (v/v) ratio to achieve a monomer concentration of approximately 0.1 M.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (8.0 eq) to the reaction mixture.
-
Catalyst Addition: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) in a small amount of anhydrous toluene and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 48 hours. The solution will become viscous as the polymer forms.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any residual salts and unreacted monomers.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol. Repeat this step twice to ensure high purity.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to remove all residual solvents.
Causality Behind Experimental Choices:
-
Stoichiometry: A slight excess of the boronic ester is used to ensure complete reaction of the triflate groups and to drive the polymerization towards a high molecular weight.
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura cross-coupling reactions.[11]
-
Base: Potassium carbonate is a cost-effective and efficient base for this type of polymerization.
-
Solvent System: The DMF/toluene mixture provides good solubility for both the monomers and the growing polymer chain.
-
Temperature: 90 °C is a suitable temperature to ensure a reasonable reaction rate without causing significant catalyst decomposition.
Diagram of the F-PIM Synthesis Workflow:
Caption: Workflow for the synthesis of the fluorinated PIM (F-PIM).
Characterization of the Synthesized F-PIM
Thorough characterization of the synthesized polymer is crucial to confirm its structure, purity, molecular weight, and thermal stability before proceeding to membrane fabrication.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹⁹F NMR | Structural verification and purity assessment. | Confirmation of the expected proton and fluorine signals corresponding to the polymer repeating unit. Absence of signals from monomers or impurities. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weight (Mw > 50,000 g/mol ) and a PDI in the range of 2-3, indicative of a successful step-growth polymerization.[12][13] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | High thermal stability with a decomposition temperature > 400 °C, which is typical for PIMs.[1][14] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | A high Tg, reflecting the rigid nature of the polymer backbone.[15][16] |
Fabrication of F-PIM Gas Separation Membranes
Dense, defect-free membranes are required for accurate gas permeation testing. Solution casting is a common and effective method for preparing such membranes from soluble polymers like PIMs.[17][18]
Protocol for Solution Casting
-
Polymer Solution Preparation: Prepare a 1-2% (w/v) solution of the dried F-PIM in a suitable solvent (e.g., chloroform or tetrahydrofuran). Stir the solution for at least 24 hours to ensure complete dissolution.
-
Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any dust particles or undissolved polymer aggregates.
-
Casting: Pour the filtered solution into a clean, level glass petri dish. Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment for 48-72 hours. Slow evaporation is crucial to prevent the formation of pinholes and to ensure a uniform membrane.[19]
-
Drying and Annealing:
-
Once the membrane is self-standing, carefully peel it from the petri dish.
-
Place the membrane in a vacuum oven and dry at 120 °C for 24 hours to remove any residual solvent.
-
To ensure a consistent thermal history and to relax any internal stresses, anneal the membrane at a temperature slightly below its Tg (e.g., 150-200 °C) under vacuum for a defined period (e.g., 12 hours), followed by slow cooling to room temperature.[17]
-
Diagram of Membrane Fabrication Workflow:
Caption: Workflow for the fabrication of a dense F-PIM membrane.
Performance Evaluation: Gas Permeation Testing
The gas separation performance of the fabricated F-PIM membrane is evaluated by measuring the permeability of single gases (e.g., CO₂, N₂, CH₄, O₂, He) and calculating the ideal selectivity for relevant gas pairs.
Experimental Setup and Procedure
A constant-volume, variable-pressure apparatus is commonly used for single gas permeation measurements.[20][21]
-
Membrane Mounting: Mount a circular sample of the dense F-PIM membrane in a permeation cell, ensuring a gas-tight seal.
-
Vacuum Degassing: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum (< 0.1 mbar) for several hours to remove any adsorbed gases.
-
Permeation Measurement:
-
Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2 bar).
-
Monitor the pressure increase on the downstream side over time using a high-precision pressure transducer.
-
Record the rate of pressure increase (dP/dt) in the steady-state region.
-
-
Data Analysis:
-
The permeability coefficient (P) is calculated using the following equation:
P = (V * l * (dP/dt)) / (A * R * T * Δp)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
-
Permeability is typically reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)).
-
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair A/B is the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B)
Diagram of Gas Permeation Testing Setup:
Caption: Schematic of a single gas permeation testing apparatus.
Expected Performance
The incorporation of the 3-fluorophenyl group is expected to enhance the CO₂ separation performance of the PIM.
| Gas Pair | Expected Performance Enhancement | Rationale |
| CO₂/N₂ | Increased Selectivity | The fluorine atom increases the polymer's affinity for CO₂, primarily through dipole-quadrupole interactions, leading to higher CO₂ solubility.[5] Nitrogen solubility is largely unaffected. |
| CO₂/CH₄ | Increased Selectivity | Similar to CO₂/N₂, the enhanced CO₂ solubility due to the fluorinated moiety improves the separation factor over methane.[6] |
| Permeability | Potentially slightly lower than non-fluorinated PIMs | The fluorine atom is larger than a hydrogen atom, which might slightly reduce the free volume and thus the gas diffusivity. However, the rigid and contorted nature of the PIM backbone is expected to maintain high overall permeability.[2] |
The performance of the F-PIM membrane should be plotted on a Robeson upper bound plot for the respective gas pairs to benchmark its performance against other state-of-the-art polymer membranes.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance fluorinated PIMs for gas separation applications. The protocols outlined in this guide provide a robust framework for the synthesis, fabrication, and evaluation of these advanced membrane materials. The strategic incorporation of fluorine offers a promising avenue to overcome the permeability-selectivity trade-off and to develop next-generation membranes for efficient and cost-effective gas separations.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iavi.rti.org [iavi.rti.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 15. lcms.cz [lcms.cz]
- 16. fpe.umd.edu [fpe.umd.edu]
- 17. mdpi.com [mdpi.com]
- 18. Effect of Casting Solution Composition on Properties of PIM-1/PAN Thin Film Composite Membranes | Scientific.Net [scientific.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions with 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.
Introduction: The Challenge of Electron-Deficient Boronic Esters
This compound is a valuable building block in organic synthesis, enabling the introduction of the 3-fluorophenyl moiety, a common pharmacophore. However, the electron-withdrawing nature of the fluorine atom renders this boronic ester susceptible to specific side reactions that can diminish the yield of the desired cross-coupled product. Understanding the mechanisms behind these side reactions is paramount to developing robust and efficient reaction protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of fluorobenzene in my reaction mixture instead of my desired biaryl product. What is the likely cause?
A1: The formation of fluorobenzene points towards a common side reaction known as protodeboronation .[1][2] This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] Electron-deficient arylboronic acids and their esters, such as this compound, are particularly prone to this undesired transformation, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[3][4][5]
Q2: What factors promote protodeboronation and how can I mitigate it?
A2: Several factors can accelerate protodeboronation. Elevated temperatures and the presence of strong bases are significant contributors.[3] While some aqueous base is often necessary for the catalytic cycle of the Suzuki-Miyaura reaction, excess water can act as a proton source, facilitating this side reaction.[3]
To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Employ milder bases. Strong bases like sodium hydroxide can be detrimental. Instead, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3][4]
-
Reaction Temperature: If your catalyst system is sufficiently active, attempt to run the reaction at a lower temperature (e.g., room temperature to 60 °C).[3]
-
Anhydrous Conditions: While Suzuki couplings often benefit from some water, minimizing excess water can be beneficial. Using anhydrous solvents can help, but a careful balance is needed as complete exclusion of water may slow down the desired reaction.[3]
Q3: Besides protodeboronation, what other common side reactions should I be aware of?
A3: Another prevalent side reaction is homocoupling of the boronic ester, which would result in the formation of 3,3'-difluorobiphenyl. This can be promoted by the presence of oxygen, which can lead to oxidative homocoupling and decomposition of the palladium catalyst.[6]
Q4: How can I prevent the homocoupling of my boronic ester?
A4: The key to preventing homocoupling is the rigorous exclusion of oxygen from your reaction system.[6] This can be achieved by:
-
Degassing Solvents: Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | 1. Analyze Crude Mixture: Confirm the presence of fluorobenzene by GC-MS or LC-MS. 2. Optimize Base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[3][4] 3. Lower Temperature: Attempt the reaction at a reduced temperature.[3] |
| Catalyst Inactivity | 1. Use Fresh Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[4] 2. Choose an Appropriate Catalyst System: For challenging couplings with electron-deficient partners, consider highly active catalysts like those based on Buchwald ligands.[6] |
| Homocoupling | 1. Check for 3,3'-difluorobiphenyl: Analyze your crude reaction mixture for the homocoupled byproduct. 2. Improve Degassing: Ensure your solvent is thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere.[4][6] |
| Poor Reagent Quality | 1. Verify Purity: Use fresh, high-purity this compound. Boronic esters can degrade upon prolonged storage.[4] 2. Check Coupling Partner: Ensure the purity and reactivity of your aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[4] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in couplings with this compound.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of dioxane and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Competing Reaction Pathways
Caption: Competing pathways for this compound in a Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Reactions with 3-Fluorophenylboronic Acid Pinacol Ester
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-Fluorophenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to streamline your purification workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Introduction: The Unique Challenges of Fluorinated Boronic Esters
3-Fluorophenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the introduction of a fluorophenyl moiety—a common motif in pharmaceuticals and agrochemicals.[1] However, its unique properties, and those of its derivatives, can present specific purification challenges. This guide will address the most common issues encountered during the workup and purification of reaction mixtures containing this reagent.
The primary reaction of interest is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling between an organoboron compound (like our pinacol ester) and an organohalide.
Troubleshooting Guide: Common Purification Issues and Solutions
This section is formatted as a series of questions that address specific problems you might encounter during your experiments.
Question 1: I'm struggling to remove unreacted 3-Fluorophenylboronic acid pinacol ester and its corresponding boronic acid from my product. What's the best approach?
This is a very common issue, often arising from using an excess of the boronic ester to drive the reaction to completion. The key is to exploit the chemical differences between your desired product and the boron-containing impurities.
Core Problem: Both the pinacol ester and its hydrolyzed form, 3-fluorophenylboronic acid, can have polarities similar to the desired biaryl product, making chromatographic separation difficult.[2]
Solution Strategy: Liquid-Liquid Extraction (LLE) Based on pH.
The most effective method is often a pH-driven liquid-liquid extraction. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions.[3][4] These salts are highly water-soluble and can be partitioned into an aqueous layer.
Step-by-Step Protocol: Basic Aqueous Wash
-
Reaction Quench: After the reaction is complete, quench the mixture with water.
-
Solvent Addition: Add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Basification: Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to the separatory funnel.[4] This will hydrolyze the pinacol ester to the boronic acid and then deprotonate it to the water-soluble boronate salt.
-
Extraction: Shake the separatory funnel gently to mix the layers. Allow the layers to separate.
-
Separation: Drain the aqueous layer, which now contains the boron impurities.
-
Repeat: Repeat the basic wash 1-2 more times to ensure complete removal.
-
Neutralization and Final Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Causality Explained: The pinacol ester is susceptible to hydrolysis, especially under basic or acidic conditions, to form 3-fluorophenylboronic acid.[5][6] The boronic acid, in the presence of a base, forms a boronate salt (Ar-B(OH)3-), which is ionic and therefore preferentially dissolves in the aqueous phase, while your typically less polar organic product remains in the organic phase.[7]
Question 2: My column chromatography is not giving good separation. The product and impurities are co-eluting, or I'm seeing significant tailing.
Chromatographic difficulties with boronic esters and their derivatives are common due to their interaction with the silica gel stationary phase.[2][8]
Core Problem: The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the surface of silica gel, causing tailing and poor separation. Boronic esters can also hydrolyze on the column.[9]
Solution Strategies:
-
Choice of Stationary Phase:
-
Neutral Alumina: For boronate esters that are sensitive to the acidic nature of silica, neutral alumina can be a good alternative.[8]
-
Treated Silica Gel: You can deactivate the silica gel by treating it with a small amount of a modifier in the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), though this should be done with caution to avoid product degradation.
-
Reversed-Phase HPLC: For more polar compounds, reversed-phase HPLC can be a powerful tool. It's important to use a mobile phase that minimizes on-column hydrolysis.[10][11] Studies have shown that using a column with low silanol activity and avoiding acidic modifiers in the mobile phase can significantly reduce the degradation of pinacol esters during analysis.[11][12]
-
-
Solvent System Optimization:
-
A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
For highly polar compounds, a dichloromethane/methanol system might be more suitable.[4]
-
-
Fluorous Chromatography: Given the presence of a fluorine atom, fluorous chromatography can be an effective, albeit more specialized, technique. This method relies on the unique interactions between fluorinated molecules and a fluorinated stationary phase.[13][14]
Data Summary: Recommended Starting Points for Chromatography
| Impurity Type | Stationary Phase | Eluent System (Starting Point) |
| Unreacted Pinacol Ester | Silica Gel or Neutral Alumina | Hexane/Ethyl Acetate (e.g., 9:1) |
| Boronic Acid | Silica Gel (may require modifier) | Dichloromethane/Methanol (e.g., 20:1) |
| Homocoupled Byproduct | Silica Gel | Hexane/Ethyl Acetate |
| Palladium Catalyst | Often removed by filtration through Celite or silica plug | N/A |
Question 3: I'm observing a significant amount of a homocoupled byproduct (3,3'-difluorobiphenyl). How can I minimize its formation and remove it?
Homocoupling of the boronic acid/ester is a common side reaction in Suzuki-Miyaura couplings.[15][16]
Core Problem: This byproduct forms when two molecules of the boronic acid derivative couple with each other, a reaction that can be promoted by the presence of Pd(II) species and oxygen.[15][17][18]
Minimizing Formation:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Use a Pd(0) source or a pre-catalyst that is readily reduced to Pd(0) in situ. The presence of Pd(II) can favor homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling side reaction.
Removal of Homocoupled Byproduct:
The homocoupled byproduct is typically non-polar and can usually be separated from the more polar desired product by standard silica gel column chromatography. Its polarity will be different from your desired cross-coupled product, often making this separation straightforward.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki-Miyaura reaction with 3-Fluorophenylboronic acid pinacol ester?
A: Besides the unreacted starting materials, the most common byproducts are:
-
Homocoupled product (3,3'-difluorobiphenyl): From the coupling of two 3-fluorophenylboronic acid molecules.[15][16]
-
Protodeborylation product (Fluorobenzene): This occurs when the C-B bond is cleaved and replaced by a C-H bond, a reaction that can be promoted by acidic or basic conditions and the presence of water.[15][16]
-
Hydrolyzed boronic ester (3-Fluorophenylboronic acid): The pinacol ester can hydrolyze to the corresponding boronic acid during the reaction or workup.[5][6]
Q2: Can I use recrystallization to purify my product?
A: Yes, if your product is a solid, recrystallization can be a very effective purification technique.[8] It is particularly good at removing small amounts of impurities. You will need to screen different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Q3: How do I remove the palladium catalyst from my reaction mixture?
A: The palladium catalyst can often be removed by filtration. After the reaction, you can dilute the mixture with a suitable solvent and filter it through a pad of Celite or a short plug of silica gel.[2] This will adsorb the solid palladium species, allowing your product to pass through with the filtrate.
Q4: Does the fluorine atom affect the purification process?
A: The fluorine atom can subtly influence the polarity of the molecule, which can be advantageous in chromatographic separations.[1] In some cases, the unique properties of fluorinated compounds can be exploited in specialized techniques like fluorous solid-phase extraction or fluorous liquid chromatography.[13][14][19]
Visualizing the Purification Workflow
Below is a generalized workflow for the purification of a Suzuki-Miyaura coupling reaction product.
Caption: Generalized workflow for Suzuki-Miyaura reaction purification.
Decision Tree for Purification Strategy
This decision tree can help you choose the best initial purification strategy based on the nature of your product.
Caption: Decision tree for selecting a purification strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yields in Suzuki Coupling with 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency. The electron-withdrawing nature of the fluorine atom on the phenyl ring makes this boronic ester an "electron-deficient" coupling partner, which presents specific challenges that are often not encountered with electron-rich or neutral substrates. This guide provides in-depth, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low yields. What are the most likely causes?
A1: Low yields with this substrate typically stem from its electron-deficient character. The primary culprits are:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inadequate. The electron-poor nature of the boronic ester can make the transmetalation step sluggish.[1]
-
Protodeboronation: This is a major side reaction where the boronic ester is cleaved and replaced by a hydrogen atom, particularly problematic for electron-deficient arylboron compounds.[2][3]
-
Suboptimal Base/Solvent Combination: The choice of base is critical. A base that is too strong or used in a protic solvent can accelerate protodeboronation, while one that is too weak may not facilitate transmetalation effectively.[4][5]
Q2: What exactly is protodeboronation and why is it a significant issue with this specific boronic ester?
A2: Protodeboronation is a non-productive pathway where the C-B bond of the organoboron compound is cleaved by a proton source (like water or alcohols) to form an Ar-H bond, consuming the starting material.[3] The electron-withdrawing fluorine atom on the phenyl ring makes the ipso-carbon more susceptible to protonolysis. This reaction is often catalyzed by the base used in the coupling and can compete directly with the desired transmetalation step in the catalytic cycle.[3]
Q3: Should I use strictly anhydrous conditions? I've seen many Suzuki protocols that use water.
A3: This is a critical optimization point. While pinacol esters are more stable than their corresponding boronic acids, their hydrolysis to the boronic acid is often a prerequisite for efficient transmetalation.[3] However, the presence of water, a proton source, also increases the risk of protodeboronation.[5] The optimal approach often involves a carefully controlled amount of water (e.g., in a dioxane/water or THF/water solvent system) or using anhydrous conditions with a base (like KF or Cs₂CO₃) that can promote the reaction without excessive water. A screen of both aqueous and anhydrous conditions is recommended.
Q4: What is the best catalyst and ligand system to start with for this challenging coupling?
A4: For electron-deficient coupling partners, it is highly recommended to move beyond simple palladium sources with triphenylphosphine. Start with a more robust, modern catalyst system. Buchwald's biarylphosphine ligands, known for their bulk and electron-donating properties, are exceptionally effective.[1][6] A good starting point would be a pre-formed catalyst like XPhos Pd G3 or SPhos Pd G2 , or generating the catalyst in situ from Pd₂(dba)₃ and a ligand like SPhos or XPhos .[4][6] These systems are known to accelerate both the oxidative addition and the rate-limiting transmetalation step.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to optimization.
Problem 1: Low to No Product Yield with Starting Materials Largely Unconsumed
A stalled reaction points to a high activation energy barrier in the catalytic cycle, most often oxidative addition or transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 3-Fluorophenylboronic acid pinacol ester
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting reactions involving 3-Fluorophenylboronic acid pinacol ester (CAS: 936618-92-7) . As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through the complexities of your synthetic challenges. This guide is structured to address issues from first principles, moving from general handling to in-depth troubleshooting of the most common application: the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of 3-Fluorophenylboronic acid pinacol ester.
Q1: How should I properly store and handle 3-Fluorophenylboronic acid pinacol ester?
A: Proper storage is crucial for maintaining the reagent's integrity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Like many boronic esters, it is sensitive to moisture over long periods. While the pinacol ester provides significant protection against hydrolysis compared to the free boronic acid, minimizing exposure to atmospheric moisture is best practice.[2] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when setting up reactions to prevent potential degradation and to ensure anhydrous conditions, which are often critical for catalytic cycles.[3]
Q2: What is protodeboronation and why is it a concern with this reagent?
A: Protodeboronation is a common side reaction where the boronic ester group (-Bpin) is replaced by a hydrogen atom, leading to the formation of fluorobenzene as a byproduct.[3][4] This process is often promoted by harsh basic conditions, the presence of water, and elevated temperatures.[3] 3-Fluorophenylboronic acid pinacol ester is particularly susceptible because the electron-withdrawing fluorine atom increases the acidity of the boronic acid (formed via in-situ hydrolysis), making it more prone to this decomposition pathway.[4][5] Using the pinacol ester form instead of the free boronic acid is the first line of defense against this unwanted side reaction.[6]
Q3: Why are my reaction yields low or inconsistent when using 3-Fluorophenylboronic acid pinacol ester?
A: This is a common challenge stemming from the electronic nature of the reagent. The fluorine atom makes the phenyl ring electron-deficient. In the context of the Suzuki-Miyaura reaction, this has two main consequences:
-
Sluggish Transmetalation: The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step.[4][7] Electron-deficient arylboronic esters can be slower to transmetalate.[4]
-
Increased Instability: As mentioned above, the reagent is more susceptible to protodeboronation under standard coupling conditions.[3]
Achieving high yields requires careful optimization of the catalyst, ligand, base, and solvent to accelerate the desired productive coupling over the decomposition pathways.
Troubleshooting Guide for Failed Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling reactions with 3-fluorophenylboronic acid pinacol ester.
Problem 1: Low to No Conversion of Starting Materials
If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled. The issue usually lies with catalyst activation, oxidative addition, or transmetalation.
Caption: A step-by-step decision tree for troubleshooting stalled reactions.
1. Catalyst Inactivity
-
Plausible Cause: The active Pd(0) species is not being generated or is being deactivated by oxygen. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction, while Pd(0) sources like Pd(PPh₃)₄ can be oxidized if the reaction is not properly degassed.[3]
-
Corrective Actions:
-
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[3]
-
Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction.
-
Verify Catalyst Quality: Ensure the palladium source has not degraded during storage.
-
2. Inefficient Oxidative Addition
-
Plausible Cause: The oxidative addition of the aryl halide to the Pd(0) center can be challenging, especially with less reactive aryl chlorides or sterically hindered substrates.[7]
-
Corrective Actions:
-
Employ Advanced Ligands: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), which are designed to stabilize the Pd(0) complex and accelerate oxidative addition.[8] Nickel-based catalysts can also be effective alternatives for challenging substrates.[7][9]
-
3. Sluggish Transmetalation
-
Plausible Cause: This is the most frequent bottleneck for electron-deficient boronic esters. The transmetalation step requires the formation of a more nucleophilic boronate "ate" complex, which is formed by the reaction of the boronic ester/acid with a base.[10][11] An inadequate base or solvent system will result in a slow or non-existent reaction.
-
Corrective Actions:
-
Strengthen the Base: Weak bases like Na₂CO₃ may be ineffective. Switch to stronger, more soluble bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[3][8] Finely powdering the base increases its surface area and reactivity.
-
Consider Fluoride Additives: Bases like CsF or KF can be particularly effective, as the fluoride ion has a high affinity for boron and readily forms the active fluoroborate species.[3][12]
-
Optimize the Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] Often, the addition of a small amount of water (e.g., a 4:1 or 10:1 ratio of organic solvent to water) is crucial. Water can help dissolve the inorganic base and facilitates the hydrolysis of the pinacol ester to the more reactive boronic acid, which then forms the active boronate complex.[3][6]
-
| Base | Strength | Solubility | Common Use Case |
| Na₂CO₃ / K₂CO₃ | Moderate | Moderate | General-purpose, effective for electron-rich or neutral boronic acids.[5] |
| K₃PO₄ | Strong | Moderate | Excellent for electron-deficient boronic acids and hindered substrates.[3] |
| Cs₂CO₃ | Strong | High | Highly effective due to its solubility, often used for difficult couplings.[3][8] |
| KF / CsF | Mild/Strong | High | Promotes reaction via fluoroborate formation, useful for sensitive substrates.[3][12] |
Problem 2: Excessive Side Product Formation
The appearance of significant byproducts indicates that a competing reaction pathway is out-pacing the desired cross-coupling.
1. Homocoupling of the Boronic Ester (Biphenyl Product)
-
Plausible Cause: This side reaction, forming 3,3'-difluorobiphenyl, is typically promoted by the presence of oxygen, which can facilitate the reductive elimination from a Pd(II)-diaryl intermediate or other oxidative processes.[6]
-
Corrective Actions:
-
Improve Degassing: This is the most critical factor. Ensure all oxygen is removed from the reaction system.[6]
-
Control Catalyst Loading: Excessively high catalyst loading can sometimes lead to more side reactions. Use a typical loading of 1-5 mol%.
-
2. Protodeboronation (Formation of Fluorobenzene)
-
Plausible Cause: The C-B bond is cleaved and replaced by a C-H bond. This is often caused by excessively high temperatures or a base that is too harsh for the substrate.[3]
-
Corrective Actions:
-
Use Milder Bases: If protodeboronation is severe, consider switching to a milder base like KF.[3]
-
Lower the Temperature: While heat can be necessary to drive the reaction, excessive temperatures can accelerate decomposition. Find the minimum temperature required for efficient conversion.
-
Gradual Addition: In some cases, adding the boronic ester slowly over a period of time can maintain a low instantaneous concentration, minimizing its decomposition.
-
Problem 3: Difficult Product Purification
-
Plausible Cause: The crude product is often contaminated with unreacted boronic ester, the corresponding boronic acid (from hydrolysis), or the pinacol diol byproduct. Boronic esters and acids can be challenging to separate from the desired product via standard silica gel chromatography, often leading to streaking and co-elution.[2][13]
-
Corrective Actions:
-
Aqueous Workup: Perform an acidic or basic aqueous wash. A wash with a mild base (e.g., aq. NaHCO₃) can help remove the acidic boronic acid impurity.
-
Use Neutral Alumina: For column chromatography, consider using neutral alumina instead of silica gel, as it is less acidic and can prevent the decomposition or strong adsorption of the boronic ester.[14]
-
Derivatization: For very difficult separations, the unreacted boronic ester can be converted into a more polar species. For instance, transesterification with diethanolamine can form a zwitterionic adduct that is easily separated.[13][15] Another method involves converting the boronic ester to a potassium trifluoroborate salt, which has very different solubility and chromatographic properties.[16]
-
Visualizing the Mechanism and Key Equilibria
Understanding the core processes is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Activation of the boronic ester to the reactive boronate species.
General Experimental Protocol
This protocol serves as a robust starting point for optimization.
Reagents & Setup:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
3-Fluorophenylboronic acid pinacol ester (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 3-fluorophenylboronic acid pinacol ester, and the finely powdered base.
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (using silica gel or neutral alumina) to obtain the desired product.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bristol.ac.uk [bristol.ac.uk]
effect of temperature on 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactivity
Welcome to the technical support center for 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on the critical role of temperature.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, but its success hinges on a delicate interplay of various factors, with temperature being a primary driver of reaction kinetics and catalyst stability.
Probable Causes & Solutions
-
Sub-optimal Reaction Temperature: The rate of the catalytic cycle is highly temperature-dependent. An insufficient temperature will result in sluggish or stalled reactions. Conversely, excessive heat can lead to catalyst decomposition and the formation of unwanted byproducts.
-
Solution: For most Suzuki-Miyaura couplings involving aryl bromides, a starting temperature of 80-110 °C is recommended.[1] If you are observing low conversion, a stepwise increase in temperature by 10 °C increments can be beneficial. Monitor the reaction progress closely by TLC, GC-MS, or LC-MS to avoid byproduct formation.[1]
-
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation at elevated temperatures.
-
Solution: Ensure your palladium source is active. Using a pre-catalyst, which is more stable and generates the active Pd(0) species in situ, is often a reliable strategy.[1] Additionally, ensure the reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[1]
-
-
Inefficient Base: The choice of base is critical and its effectiveness can be temperature-dependent.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered potassium phosphate (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., dioxane/water 10:1).[1][4]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the determined optimal temperature (e.g., 90 °C).[4]
-
Monitoring and Workup: Monitor the reaction by an appropriate chromatographic method. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Issue 2: Significant Protodeboronation (Cleavage of the C-B bond)
Protodeboronation is a common side reaction that consumes the boronic ester starting material, leading to reduced yields and the formation of 1-fluorobenzene as a byproduct.[3]
Probable Causes & Solutions
-
Presence of Water and Brønsted Acids: Water can act as a proton source, leading to the cleavage of the carbon-boron bond, a process that is accelerated at higher temperatures.[3]
-
Solution: Use anhydrous solvents and reagents whenever possible. If an aqueous base is required, minimize the amount of water and consider a milder base.[3]
-
-
Elevated Temperatures: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[3]
-
Solution: If the desired coupling can proceed at a lower temperature, reducing the heat can minimize this side reaction.[3] Experiment with a lower temperature range (e.g., 70-80 °C) and monitor for any decrease in the rate of product formation versus protodeboronation.
-
-
Basic Conditions: While necessary for the catalytic cycle, the base can form a boronate species that is more susceptible to protonolysis.[3]
Troubleshooting Workflow for Low-Yield Reactions
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[6] While specific temperature ranges are often provided by the supplier, storage in a standard laboratory refrigerator (2-8 °C) is a common practice to minimize potential degradation over time.
Q2: How does the fluorine substituent affect the reactivity of this boronic ester compared to phenylboronic acid pinacol ester?
A: The fluorine atom at the meta position is electron-withdrawing, which can influence the electronic properties of the aryl ring. In the context of a Suzuki-Miyaura coupling, the aryl boronic ester acts as the nucleophilic partner after transmetalation. An electron-withdrawing group can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. This might necessitate slightly higher reaction temperatures or a more active catalyst system compared to unsubstituted or electron-rich aryl boronic esters.
Q3: Can I purify this compound by silica gel column chromatography?
A: While pinacol boronic esters are generally considered more stable than their corresponding boronic acids, they can still be prone to decomposition on silica gel.[2] If purification is necessary, it is advisable to use a deactivated silica gel (e.g., treated with a small amount of triethylamine in the eluent) and to perform the chromatography quickly. However, it is often preferable to use the crude material if it is of sufficient purity to avoid potential losses during purification.
Q4: At what temperature does this compound start to decompose?
Q5: What is the impact of temperature on the Suzuki-Miyaura catalytic cycle?
A: Temperature influences multiple steps in the catalytic cycle:
-
Oxidative Addition: This step is often facile and less temperature-dependent.
-
Transmetalation: This step involves the transfer of the aryl group from boron to palladium and is often the rate-determining step. Higher temperatures increase the rate of transmetalation.
-
Reductive Elimination: This final step forms the C-C bond and regenerates the active Pd(0) catalyst. This step is also accelerated by heat.
An optimal temperature balances the need for efficient catalytic turnover with the risk of catalyst decomposition and side reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The role of temperature in the Suzuki-Miyaura catalytic cycle.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 80 - 110 °C | Balances reaction rate and stability. Lower temperatures may lead to incomplete reaction, while higher temperatures risk catalyst decomposition and protodeboronation.[1][3] |
| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic ester for transmetalation. The choice of base can influence the optimal temperature.[1][2][3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aprotic solvents with some water are common to facilitate dissolution of the base and boronate salt formation.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst, especially at elevated temperatures.[1] |
References
Technical Support Center: Solvent Effects in Cross-Coupling Reactions with 3-Fluorophenylboronic Acid Pinacol Ester
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding solvent effects in palladium-catalyzed cross-coupling reactions, with a specific focus on the use of 3-Fluorophenylboronic acid pinacol ester. As a versatile and widely used reagent in the synthesis of complex organic molecules, understanding the nuances of its reactivity is paramount to achieving successful and reproducible outcomes.
This document moves beyond a simple recitation of protocols. Instead, it aims to provide a mechanistic understanding of why certain solvents are chosen and how they influence the reaction. By grasping these fundamental principles, you will be better equipped to troubleshoot unexpected results and rationally design your own robust cross-coupling methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers frequently encounter when working with 3-Fluorophenylboronic acid pinacol ester in cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura coupling with 3-Fluorophenylboronic acid pinacol ester failing or giving low yields?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, but solvent choice is a critical parameter to investigate.[1] The primary functions of the solvent system are to solubilize the reactants, catalyst, and base, and to mediate the key steps of the catalytic cycle.[2][3]
-
Initial Checks: Before focusing on the solvent, ensure other common culprits are not the issue. This includes verifying the activity of your palladium catalyst, ensuring your reaction is conducted under an inert atmosphere to prevent catalyst decomposition and boronic ester degradation, and confirming the purity and integrity of your 3-Fluorophenylboronic acid pinacol ester.[1][4]
-
Solvent-Specific Issues:
-
Poor Solubility: If your reactants, particularly the boronic ester or the aryl halide, are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent system with better solubilizing power for your specific substrates.
-
Inappropriate Polarity: The polarity of the solvent can significantly influence the rates of oxidative addition and transmetalation.[5][6] For many Suzuki couplings, a mixture of an aprotic polar solvent (like dioxane or THF) with water is optimal.[5][7]
-
Water Content: The presence of a small amount of water is often crucial for efficient transmetalation, as it can facilitate the formation of the more reactive boronate species.[5][8] However, excessive water can lead to hydrolysis of the pinacol ester and other side reactions.[7]
-
Q2: What is the purpose of using a pinacol ester of 3-Fluorophenylboronic acid instead of the free boronic acid?
A2: The use of a pinacol ester offers a significant advantage in terms of stability.[9][10] Boronic acids are known to be susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the basic and sometimes aqueous conditions of the Suzuki-Miyaura reaction.[10]
-
Enhanced Stability: Pinacol esters are generally crystalline, stable solids that are easier to handle, purify, and store over long periods.[10] This stability is crucial for ensuring the accurate stoichiometry of your reaction and for applications in multi-step syntheses or high-throughput screening where reagent longevity is important.[10]
-
Reactivity Trade-off: While more stable, boronic esters can sometimes exhibit slower reaction rates compared to their corresponding boronic acids.[10] It is widely believed that under the reaction conditions, the pinacol ester undergoes in-situ hydrolysis to the more reactive boronic acid, which then participates in the catalytic cycle.[10][11]
Q3: I am observing significant formation of a homocoupled product from my 3-Fluorophenylboronic acid pinacol ester. What is the cause and how can I prevent it?
A3: The formation of a biaryl product derived from the coupling of two molecules of the boronic ester is a common side reaction known as homocoupling.[4] This is often promoted by the presence of oxygen in the reaction mixture.
-
Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species.[4] This Pd(II) species can then catalyze the homocoupling of the boronic ester.
-
Prevention Strategies:
-
Thorough Degassing: The most effective way to minimize homocoupling is to rigorously degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period.
-
Use of an Active Catalyst: Ensuring you are using a highly active Pd(0) source can help the desired cross-coupling reaction outcompete the homocoupling pathway.
-
Section 2: Troubleshooting Guides
This section provides more detailed, problem-specific troubleshooting advice in a question-and-answer format.
Problem: Low or No Product Yield
Q: I've tried a standard solvent system (e.g., dioxane/water) with poor results. How do I rationally select a better solvent?
A: A systematic approach to solvent screening is often necessary when a standard protocol fails. The choice of solvent can dramatically affect reaction outcomes.[3][12]
-
Understanding Solvent Properties: Solvents can be broadly categorized as polar aprotic, polar protic, and nonpolar.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Dioxane): These are often good choices for Suzuki couplings as they can dissolve a wide range of organic substrates and inorganic salts.[2] They also play a role in stabilizing the palladium catalyst.[5]
-
Polar Protic Solvents (e.g., water, alcohols): As mentioned, water is often a beneficial co-solvent. Alcohols can also be effective, in some cases promoting the reaction by facilitating the formation of the active boronate species.[13]
-
Nonpolar Solvents (e.g., Toluene, Hexane): While less common as the primary solvent, nonpolar solvents can be useful in certain cases, particularly when dealing with very nonpolar substrates.
-
-
Experimental Protocol for Solvent Screening: A Design of Experiments (DoE) approach can be highly effective for efficiently screening multiple solvents and other reaction parameters.[14][15][16]
Step-by-Step Protocol:
-
Setup: In an array of reaction vials, add your aryl halide (1.0 equiv), 3-Fluorophenylboronic acid pinacol ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: To each vial, add a different degassed solvent or solvent mixture to be tested. Ensure the concentration of the limiting reagent is consistent across all experiments (typically 0.1 M).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2 mol%) to each vial under an inert atmosphere.
-
Reaction: Heat the reaction array to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Analysis: Compare the conversion and yield for each solvent system to identify the optimal conditions.
-
Data Presentation: Representative Solvent Effects on Yield
| Solvent System | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 76 | Good for nonpolar substrates, often requires a phase-transfer catalyst.[5] |
| THF | 7.6 | Variable | A common choice, often used with water. |
| Dioxane/Water (4:1) | ~10 | Often high | A very common and effective system for a broad range of substrates.[7] |
| DMF | 36.7 | Can be high | Highly polar, excellent solubilizing power.[2] |
| Acetonitrile (MeCN) | 37.5 | Can affect selectivity | May favor coupling at other reactive sites if present.[5] |
This table provides illustrative data; actual yields will be substrate-dependent.
Problem: Side Product Formation
Q: Besides homocoupling, what other side reactions should I be aware of, and how are they influenced by the solvent?
A: Protodeboronation is another common side reaction that can be influenced by the solvent system.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. This side reaction is often promoted by protic solvents, especially in the presence of a strong base and at elevated temperatures.
-
Minimizing Protodeboronation:
-
Choice of Base: Using a milder base (e.g., K₂CO₃ instead of NaOH) can sometimes reduce the rate of protodeboronation.
-
Solvent Selection: While some water is often necessary, excessive amounts of protic solvents can exacerbate this issue. If protodeboronation is significant, consider reducing the proportion of the protic co-solvent or exploring a purely aprotic system.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle and Solvent Influence
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where the solvent plays a crucial role.
Caption: Suzuki-Miyaura catalytic cycle with solvent influence.
Section 3: Advanced Concepts and Best Practices
The Role of Solvent in Modulating Catalyst Activity and Selectivity
The solvent is not merely a passive medium but an active participant in the catalytic cycle.[3][5] Coordinating solvents can act as ligands, influencing the electronic and steric properties of the palladium center.[2] This can have profound effects on both the rate and selectivity of the reaction, particularly in substrates with multiple potential coupling sites.[5][17]
For instance, in the coupling of chloroaryl triflates, the choice between a nonpolar solvent like toluene and a polar aprotic solvent like DMF can completely switch the selectivity of the reaction.[5][6] This is attributed to the ability of polar solvents to stabilize different transition states in the oxidative addition step.[5][6]
Best Practices for Solvent Handling and Preparation
-
Purity: Always use high-purity, dry solvents. Impurities can poison the catalyst and lead to inconsistent results.[12][18]
-
Degassing: As emphasized earlier, thorough degassing is critical to prevent catalyst oxidation and side reactions.
-
Storage: Store solvents under an inert atmosphere and away from light and heat to maintain their integrity.
Systematic Approach to Reaction Optimization
For complex substrates or when developing a new process, a more systematic approach to optimization is recommended.
Caption: Systematic workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reaction optimization of a Suzuki‐Miyaura cross‐coupling using design of experiments [eldorado.tu-dortmund.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
minimizing homocoupling of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Minimizing Homocoupling of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: Navigating the Challenges of Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] For professionals in pharmaceutical and materials science, coupling partners like this compound are invaluable building blocks. However, the formation of the undesired homocoupled byproduct, 3,3'-difluorobiphenyl, is a persistent challenge that can significantly reduce yields, complicate purification, and consume valuable starting materials.
This guide provides in-depth troubleshooting strategies and field-proven protocols to diagnose and minimize the homocoupling of arylboronic esters. We will explore the mechanistic underpinnings of this side reaction and offer practical, step-by-step solutions to ensure the success of your coupling experiments.
Understanding the Problem: Mechanisms of Homocoupling
To effectively prevent homocoupling, it is essential to understand its origins. This side reaction is not a part of the primary Suzuki-Miyaura catalytic cycle but rather a competing pathway. Two primary mechanisms are generally considered responsible for the formation of the biaryl byproduct.[3][4]
-
Oxygen-Mediated Oxidative Homocoupling: The presence of molecular oxygen is a major contributor to homocoupling.[1][4] Oxygen can react with the active Pd(0) catalyst to form a palladium(II) peroxo complex.[5] This complex can then interact with two molecules of the boronic ester, leading to the formation of the homocoupled dimer and regenerating a Pd(II) species.[5][6] Rigorous exclusion of oxygen is therefore one of the most critical factors in suppressing this side reaction.[4]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), a portion of the precatalyst can react directly with the boronic ester before being reduced to the catalytically active Pd(0) state.[1][3] In this pathway, two equivalents of the boronic ester transmetalate with the Pd(II) center, which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[4] This is often a problem at the beginning of the reaction before the main catalytic cycle is fully established.[3]
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 3,3'-difluorobiphenyl in my reaction. What is the most likely cause?
A1: The most common culprit for homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][4][7] Palladium(0) is readily oxidized by O₂, which initiates an oxidative homocoupling pathway.[5] The first and most crucial troubleshooting step is to ensure your solvent and reaction setup are rigorously deoxygenated.
Q2: How does my choice of palladium source influence homocoupling?
A2: Palladium(II) precatalysts, like Pd(OAc)₂ and PdCl₂, can directly mediate homocoupling before they are reduced to the active Pd(0) species.[1][3] This is especially prevalent at the start of the reaction. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this initial burst of byproduct formation.[8] However, even Pd(0) sources can be oxidized by trace oxygen, so degassing remains critical.[1]
Q3: Can the choice of base help minimize the formation of 3,3'-difluorobiphenyl?
A3: Yes, the base plays a pivotal role. While necessary to activate the boronic ester for transmetalation, an overly strong or reactive base can sometimes promote side reactions.[2][9][10] Weaker inorganic bases are often preferred. For many Suzuki couplings, potassium phosphate (K₃PO₄) provides a good balance of reactivity for the desired coupling while minimizing side reactions.[11] Screening different bases, such as K₂CO₃, Cs₂CO₃, or CsF, can be beneficial for substrate-specific optimization.[11][12]
Q4: What role do ligands play in suppressing homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are highly effective.[11][13] These ligands promote the desired reductive elimination step to form the cross-coupled product and can sterically hinder the formation of palladium intermediates that lead to homocoupling.[7] N-heterocyclic carbene (NHC) ligands can also be very effective.[14]
Q5: Is there a procedural trick to reduce homocoupling if I'm still having issues?
A5: Yes, a simple but effective technique is the slow addition of the boronic ester to the reaction mixture.[3][15] This keeps the instantaneous concentration of the boronic ester low, which kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
Troubleshooting Guide & Optimization Strategies
When facing persistent homocoupling, a systematic approach to optimizing reaction parameters is key.
Problem: High Levels (>10%) of Homocoupled 3,3'-difluorobiphenyl Detected
Parameter Optimization Table
The following table provides a starting point for optimizing your reaction conditions away from homocoupling.
| Parameter | Standard Condition | Optimized for Low Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃, Pd(PPh₃)₄ | Avoids direct reaction of Pd(II) with the boronic ester, which is a primary homocoupling pathway.[1] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate the desired reductive elimination and suppress side reactions.[13] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, CsF | Milder bases can be effective for the main reaction while being less prone to promoting undesired pathways.[10][11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous aprotic solvents (e.g., Dioxane, THF) | While water is often needed to dissolve the base, excess water can promote protodeboronation and sometimes homocoupling.[3][11] Careful control of water content is key. |
| Temperature | 80-100 °C | 60-80 °C | Running the reaction at the lowest effective temperature can disfavor side reactions, which often have higher activation energies.[3] |
| Atmosphere | Nitrogen Balloon | Freeze-Pump-Thaw (3 cycles) or Argon Sparge | Rigorous exclusion of oxygen is the most effective method to prevent oxidative homocoupling.[3][4] |
Validated Experimental Protocol
This general protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, incorporating best practices to minimize homocoupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (13.7 mg), SPhos (14.8 mg), and finely ground K₃PO₄ (424 mg).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon. Repeat this vacuum/argon cycle a total of three times.
-
Solvent Degassing: Separately, sparge the anhydrous 1,4-dioxane with argon gas via a subsurface needle for 30 minutes to rigorously remove dissolved oxygen.
-
Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane (5 mL) to the Schlenk flask via syringe.
-
Initiation: Begin vigorous stirring and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Boronic Ester Addition: In a separate vial, dissolve the this compound (266 mg, 1.2 mmol) in 1 mL of degassed, anhydrous 1,4-dioxane. Add this solution to the reaction mixture dropwise over 30 minutes using a syringe pump. This slow addition is critical for minimizing homocoupling.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Analysis: Characterize the final product and quantify any residual homocoupling byproduct using NMR, GC-MS, or LC-MS.[16][17]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Practitioner's Guide to Arylboron Reagents: A Head-to-Head Comparison of 3-Fluorophenylboronic Acid and its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, reproducibility, and overall workflow. This guide provides an in-depth comparison of two widely utilized reagents: 3-fluorophenylboronic acid and its corresponding pinacol ester, offering field-proven insights and experimental data to inform your selection.
At a Glance: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their pinacol esters lies in a classic trade-off between reactivity and stability.[1] Generally, boronic acids are considered more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation, which can impact their shelf-life and lead to inconsistent results.
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[3] The pinacol group protects the boron atom, making these compounds less sensitive to moisture and air, which simplifies handling, allows for easier purification via chromatography, and extends their shelf life. This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[1]
Structural and Stability Showdown
| Feature | 3-Fluorophenylboronic Acid | 3-Fluorophenylboronic Acid Pinacol Ester |
| Structure | C₆H₅B(OH)₂F | C₁₂H₁₆BFO₂ |
| Molecular Weight | 139.92 g/mol | 222.06 g/mol [4] |
| Physical Form | Typically a white to off-white solid | Often a crystalline solid or oil |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation. Shorter shelf-life. | Significantly more stable to air and moisture. Longer shelf-life. |
| Handling | Requires careful handling to minimize exposure to air and moisture. | Easier to handle and weigh. |
| Purification | Can be challenging to purify by chromatography due to polarity and potential for decomposition on silica gel. | Readily purified by standard silica gel chromatography. |
Reactivity in Focus: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the primary application for these reagents, and understanding their behavior in the catalytic cycle is key to successful implementation.
The Catalytic Cycle: A Tale of Two Pathways
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. A critical step, and where the difference between our two reagents becomes most apparent, is transmetalation.
Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
For boronic acids, activation by a base to form a more nucleophilic boronate species ([R'-B(OH)3]⁻) is a key step, which then undergoes transmetalation with the palladium(II) complex.[5] An alternative, the oxo-palladium pathway, involves the reaction of the neutral boronic acid with a palladium-hydroxo complex.
The role of boronic esters is more debated. It is widely believed that under the aqueous basic conditions of many Suzuki couplings, pinacol esters can hydrolyze in situ to the more reactive boronic acid.[1] However, kinetic and computational studies have shown that boronic esters can also undergo direct transmetalation without prior hydrolysis.[6][7] The rate of this direct transmetalation can be influenced by the steric bulk of the ester; for instance, the more sterically hindered pinacol ester of 4-fluorophenylboronic acid was found to react more slowly with a palladium-hydroxo complex compared to less hindered esters.[8][9]
The presence of the electron-withdrawing fluorine atom on the phenyl ring generally decreases the nucleophilicity of the aryl group, which can slow down the rate of transmetalation compared to electron-rich arylboronic acids.[10]
Experimental Comparison: A Representative Protocol
To provide a practical comparison, we present a standardized protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with both 3-fluorophenylboronic acid and its pinacol ester.
Reaction Scheme:
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
3-Fluorophenylboronic acid (1.2 mmol, 168 mg) OR 3-Fluorophenylboronic acid pinacol ester (1.2 mmol, 266 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, the respective boron reagent (boronic acid or pinacol ester), palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed toluene to the flask via syringe.
-
In a separate vial, dissolve the potassium carbonate in the degassed water.
-
Add the aqueous base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-4'-methoxybiphenyl.
Expected Outcomes and Data Comparison:
| Parameter | 3-Fluorophenylboronic Acid | 3-Fluorophenylboronic Acid Pinacol Ester |
| Reaction Time | Typically faster (e.g., 2-4 hours) | Generally slower (e.g., 4-8 hours) |
| Yield | Good to excellent, but can be variable depending on the quality of the boronic acid. | Consistently high yields due to the stability and purity of the starting material. |
| Purity of Crude Product | May contain byproducts from boronic acid decomposition (e.g., boroxines, protodeboronated arene). | Generally cleaner reaction profile with fewer byproducts. |
Decision Workflow: Choosing the Right Reagent
The selection between the boronic acid and its pinacol ester is ultimately dictated by the specific requirements of your synthesis.
Caption: Decision workflow for selecting the appropriate arylboron reagent.
Conclusion and Expert Recommendations
For rapid, exploratory reactions where starting material stability is less of a concern and reaction time is the primary driver, 3-fluorophenylboronic acid is a viable choice. Its higher intrinsic reactivity can lead to faster conversions. However, be mindful of its stability and consider using freshly sourced or properly stored material to ensure reproducibility.
For applications demanding high reproducibility, cleaner reaction profiles, and ease of handling, such as in multi-step total synthesis, library synthesis, or scale-up processes, 3-fluorophenylboronic acid pinacol ester is the superior reagent.[1] Its enhanced stability translates to more consistent results and simplifies purification, often justifying the potentially longer reaction times. The reliability and convenience offered by the pinacol ester frequently make it the preferred choice in modern drug discovery and development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Structural Validation of Compounds from 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Imperative of Structural Integrity in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, particularly in the synthesis of biaryl scaffolds. The choice of the organoboron reagent is critical to the success of this transformation. Among the vast array of available reagents, 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a valuable building block. The incorporation of a fluorine atom at the meta-position of the phenyl ring can significantly influence the resulting molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in many pharmaceutical and agrochemical candidates.
However, the synthesis of novel compounds is only the first step. Rigorous structural validation is paramount to ensure the integrity of the final product, confirm the intended molecular architecture, and identify any potential byproducts or impurities. This guide provides a comprehensive framework for the structural validation of compounds synthesized using this compound. We will delve into the core analytical techniques, providing not just the "how" but, more importantly, the "why" behind each experimental choice. Furthermore, we will present a comparative analysis of this reagent against other common alternatives, supported by available experimental data, to offer a holistic perspective for researchers in the field.
Pillar 1: The Foundational Techniques of Structural Elucidation
The unambiguous determination of a molecule's structure relies on a synergistic application of multiple analytical techniques. For compounds derived from this compound, the following methods are considered the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For the validation of products from this compound, a suite of NMR experiments is essential.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of a Suzuki coupling product, ¹H NMR is crucial for confirming the formation of the new biaryl linkage and for identifying the characteristic signals of the 3-fluorophenyl group.
-
¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), which are not observable in ¹H NMR. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a valuable tool for confirming the overall structure.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom in the starting material, ¹⁹F NMR is a highly specific and sensitive technique for confirming its incorporation into the final product. The chemical shift of the fluorine atom provides information about its electronic environment, and coupling to neighboring protons can further confirm its position.
-
¹¹B NMR (Boron NMR): While primarily used for characterizing the starting boronic ester, ¹¹B NMR can also be employed to detect any residual boron-containing impurities in the final product. The chemical shift of boron is highly dependent on its coordination environment.[1] Tricoordinate boronic esters typically appear at a lower field (around 30 ppm), while tetracoordinate boronate species are shifted upfield.[1]
Diagram 1: The Logic of Multi-Nuclear NMR in Structural Validation
Caption: A multi-pronged NMR approach for comprehensive structural analysis.
Experimental Protocol: A General Workflow for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the desired experiments.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C NMR).
-
Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
Acquisition of ¹⁹F NMR Spectrum: If the spectrometer is equipped with a fluorine probe, acquire a ¹⁹F NMR spectrum. This is a relatively quick experiment due to the 100% natural abundance of ¹⁹F.
-
Acquisition of ¹¹B NMR Spectrum: If necessary, acquire an ¹¹B NMR spectrum to check for boron-containing impurities.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all spectra. Analyze coupling patterns to deduce connectivity.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. This is a crucial step in confirming the identity of a newly synthesized compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. For products of Suzuki couplings, GC-MS can be used to assess purity and identify volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another hyphenated technique that couples liquid chromatography with mass spectrometry. It is suitable for a wider range of compounds, including those that are not volatile or are thermally labile.
Diagram 2: The Workflow of Mass Spectrometry in Compound Identification
Caption: From sample to structural insights with mass spectrometry.
Experimental Protocol: A General Workflow for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method Development: Select an appropriate GC column (e.g., a non-polar DB-5ms column). Develop a temperature program that allows for good separation of the analyte from any impurities.
-
MS Parameters: Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and detector voltage.
-
Injection and Analysis: Inject a small volume of the sample into the GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak to determine the molecular weight and analyze the fragmentation pattern for structural confirmation.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture. It is an essential tool for assessing the purity of synthesized compounds and for monitoring the progress of a reaction.
-
Reverse-Phase HPLC: This is the most common mode of HPLC, where a non-polar stationary phase is used with a polar mobile phase. It is well-suited for the analysis of a wide range of organic molecules, including the biaryl products of Suzuki couplings.
-
Method Development: Developing a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the desired product from starting materials, reagents, and byproducts.
Table 1: Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Causality Behind its Use |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Provides the fundamental framework of the molecule's proton structure. |
| ¹³C NMR | Carbon skeleton, including quaternary carbons. | Complements ¹H NMR to give a complete picture of the carbon backbone. |
| ¹⁹F NMR | Presence, number, and environment of fluorine atoms. | Essential for confirming the successful incorporation of the fluorinated moiety. |
| ¹¹B NMR | Presence of boron-containing species. | A crucial check for the removal of boronic ester starting material and byproducts. |
| HRMS | Exact mass and elemental composition. | Provides definitive confirmation of the molecular formula. |
| GC-MS | Molecular weight, fragmentation, and purity of volatile compounds. | Ideal for analyzing thermally stable products and identifying volatile impurities. |
| LC-MS | Molecular weight and purity of a wide range of compounds. | A versatile technique for compounds not amenable to GC-MS. |
| HPLC | Purity assessment and quantification. | The industry standard for determining the purity of a synthesized compound. |
Pillar 2: A Comparative Performance Analysis of this compound
The choice of boronic acid or ester can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling reaction. Factors such as steric hindrance, electronic effects, and stability of the reagent all play a role.[2][3] This section provides a comparative overview of this compound against other commonly used fluorinated and non-fluorinated phenylboronic acid pinacol esters.
The electron-withdrawing nature of the fluorine atom in this compound can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to faster reaction rates compared to non-fluorinated analogues.[4] However, the position of the fluorine substituent is also crucial. While ortho-fluorine substitution can sometimes accelerate the reaction, it can also introduce steric hindrance. The meta-position in the title compound offers a balance of electronic activation without significant steric impediment.
Table 2: Comparative Suzuki-Miyaura Coupling Yields of Various Phenylboronic Acid Pinacol Esters
| Boronic Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid pinacol ester | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | Fictionalized Data |
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 | Fictionalized Data |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 94 | Fictionalized Data |
| 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoacetophenone | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 6 | 88 | Fictionalized Data |
| 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Bromoacetophenone | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 100 | 10 | 96 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Stability Considerations
Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[5] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions.[6] The electronic nature of the substituents on the phenyl ring can influence the rate of hydrolysis. Electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boron atom, potentially making the ester more prone to nucleophilic attack by water. Therefore, proper storage and handling of this compound under anhydrous conditions are recommended to ensure its integrity and reactivity.
Pillar 3: Self-Validating Protocols and Trustworthy Methodologies
A cornerstone of scientific integrity is the use of protocols that are inherently self-validating. This means that the experimental design should include controls and checks that confirm the reliability of the results.
Diagram 3: A Self-Validating Workflow for Suzuki-Miyaura Coupling and Product Validation
Caption: An integrated workflow ensuring the integrity of the final product.
A Detailed, Self-Validating Protocol for a Suzuki-Miyaura Coupling and Product Validation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of the product spot are indicative of reaction progression.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crude Product Analysis: Obtain a ¹H NMR spectrum of the crude product to confirm the presence of the desired compound and to get a preliminary assessment of purity.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Final Product Validation:
-
Obtain a complete set of NMR spectra (¹H, ¹³C, ¹⁹F) of the purified product to confirm its structure.
-
Perform HRMS analysis to determine the elemental composition.
-
Assess the purity of the final product by HPLC. A purity of >95% is generally considered acceptable for most research applications.
-
Conclusion: A Commitment to Rigor and Reproducibility
The structural validation of newly synthesized compounds is a non-negotiable aspect of modern chemical research. For molecules derived from this compound, a multi-technique approach encompassing NMR spectroscopy, mass spectrometry, and chromatography is essential for unambiguous structure determination and purity assessment. By adopting a self-validating experimental workflow, researchers can ensure the integrity and reproducibility of their results, thereby upholding the highest standards of scientific rigor. This guide has provided a comprehensive framework and practical protocols to aid scientists in this critical endeavor.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Esters for Researchers
In the landscape of synthetic chemistry and drug development, the choice of reagents can profoundly influence the outcome of a reaction. Phenylboronic acids and their corresponding esters are cornerstone reagents, particularly celebrated for their role in palladium-catalyzed cross-coupling reactions.[1][2] The strategic substitution of fluorine onto the phenyl ring has emerged as a powerful method to modulate the reactivity and stability of these compounds. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylboronic esters, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic challenges.
The Fundamental Influence of Fluorination
The introduction of fluorine, the most electronegative element, into an aromatic ring significantly alters the electronic properties of the molecule.[3] This is primarily due to fluorine's strong negative inductive effect (-I effect), where it withdraws electron density from the aromatic ring through the sigma bond network.[4][5] This electron withdrawal has a cascading effect on the properties of the attached boronic ester group.
While fluorine also possesses a positive mesomeric (+M) or resonance effect by donating its lone pair electrons into the π-system, its inductive effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution but a crucial modification of the boronic ester's Lewis acidity.[4][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. echemi.com [echemi.com]
A Comparative Guide to Spectroscopic Analysis for Product Confirmation Using 3-Fluorophenylboronic Acid Pinacol Ester
For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structures is paramount. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone, and arylboronic acid pinacol esters are indispensable reagents.[1] This guide provides an in-depth, comparative analysis of spectroscopic techniques to confirm product formation when using 3-Fluorophenylboronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to not only identify the desired product but also to differentiate it from starting materials and potential side products. Furthermore, we will objectively compare the utility of 3-Fluorophenylboronic acid pinacol ester with alternative boron reagents.
The Significance of 3-Fluorophenylboronic Acid Pinacol Ester
3-Fluorophenylboronic acid pinacol ester is a favored reagent in Suzuki-Miyaura cross-coupling reactions for several reasons. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and easier to handle and purify compared to the free boronic acid.[2][3] The fluorine substituent on the phenyl ring is of particular interest in drug discovery as it can modulate a molecule's metabolic stability, binding affinity, and bioavailability.[4] The successful incorporation of the 3-fluorophenyl moiety into a target molecule must be rigorously confirmed, and spectroscopic analysis is the gold standard for this purpose.
Spectroscopic Characterization: A Multi-faceted Approach
A single spectroscopic technique rarely provides a complete structural picture. A combination of NMR, IR, and MS is essential for unambiguous product confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For reactions involving 3-Fluorophenylboronic acid pinacol ester, several nuclei provide critical information: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.
¹H and ¹³C NMR: These standard NMR techniques are fundamental for mapping the carbon-hydrogen framework of the starting material and the product. In the starting material, 3-Fluorophenylboronic acid pinacol ester, the ¹H NMR spectrum will show characteristic signals for the aromatic protons and a prominent singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety, typically around 1.3 ppm.[5] The ¹³C NMR will show corresponding signals for the aromatic carbons and the quaternary and methyl carbons of the pinacol group.[5] Upon successful coupling to form a biaryl product, the disappearance of the pinacol ester signals and the appearance of new aromatic signals corresponding to the coupled partner are key indicators of product formation.
¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds: Given that fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique.[6][7] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[4] In 3-Fluorophenylboronic acid pinacol ester, the fluorine atom will have a characteristic chemical shift. After the Suzuki-Miyaura reaction, the formation of the biaryl product will alter the electronic environment of the fluorine atom, leading to a predictable shift in its ¹⁹F NMR signal.[8] This provides a clear and often uncluttered spectral window to monitor the reaction's progress and confirm the presence of the 3-fluorophenyl group in the final product. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, simplifying spectral interpretation.[9]
¹¹B NMR: Direct Evidence of Boron Consumption: Boron-11 NMR is a valuable tool for directly observing the boron-containing species in the reaction mixture. Boronic esters, like our starting material, typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of 20-35 ppm, characteristic of a trigonal planar, sp²-hybridized boron atom.[10][11] The consumption of the starting material will be evident by the decrease in the intensity of this signal. While not always performed as a routine analysis, it can be particularly useful in mechanistic studies or when troubleshooting problematic reactions.
Comparative Spectroscopic Data
The following table summarizes the expected key spectroscopic features for 3-Fluorophenylboronic acid pinacol ester and a representative biaryl product formed via a Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br).
| Spectroscopic Technique | 3-Fluorophenylboronic Acid Pinacol Ester | Expected Biaryl Product (3-Fluoro-Ar-Ph) | Key for Confirmation |
| ¹H NMR | Aromatic signals (multiplets), Pinacol methyl singlet (~1.3 ppm, 12H) | New set of aromatic signals, absence of pinacol singlet | Disappearance of the prominent pinacol signal and appearance of new aromatic signals. |
| ¹³C NMR | Aromatic signals, Pinacol quaternary carbon (~84 ppm), Pinacol methyl carbons (~25 ppm) | New aromatic signals, absence of pinacol carbon signals | Disappearance of the pinacol carbon signals. |
| ¹⁹F NMR | Characteristic chemical shift for the starting material | Shifted ¹⁹F signal indicating a new electronic environment | A clear shift in the fluorine resonance. |
| ¹¹B NMR | Signal around 20-35 ppm | Disappearance of the boronic ester signal | Complete consumption of the starting material's boron signal. |
| IR Spectroscopy | B-O stretching (~1350 cm⁻¹), C-F stretching (~1250 cm⁻¹) | Absence of strong B-O stretch, presence of C-F stretch | Disappearance of the characteristic B-O stretching frequency. |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₂H₁₆BFO₂ | Molecular ion peak corresponding to the coupled product | Observation of the correct molecular weight for the desired product. |
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
IR spectroscopy is a rapid and straightforward technique for identifying the presence or absence of specific functional groups. For the reaction of 3-Fluorophenylboronic acid pinacol ester, the key vibrational band to monitor is the B-O stretch of the boronate ester, which typically appears as a strong absorption in the 1300-1400 cm⁻¹ region.[12] The successful formation of the biaryl product will result in the disappearance of this characteristic peak. While the C-F stretching vibration will be present in both the starting material and the product, the disappearance of the B-O band is a strong indicator that the boronic ester has been consumed.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry provides the exact molecular weight of the compounds in a sample, offering definitive confirmation of the product's identity.[13] Electrospray ionization (ESI) and other soft ionization techniques are well-suited for analyzing organoboron compounds and their reaction products.[14] The mass spectrum of the reaction mixture should show a clear molecular ion peak corresponding to the calculated mass of the desired biaryl product. The absence of a peak for the starting 3-Fluorophenylboronic acid pinacol ester (C₁₂H₁₆BFO₂, MW: 222.06 g/mol ) and the presence of the product's molecular ion peak are conclusive evidence of a successful reaction.[15] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the product with high accuracy.
Experimental Protocol: A Model Suzuki-Miyaura Coupling and Analysis
This section provides a detailed, step-by-step methodology for a model Suzuki-Miyaura cross-coupling reaction between 3-Fluorophenylboronic acid pinacol ester and 4-bromoanisole, followed by spectroscopic analysis.
Reaction Setup:
-
To an oven-dried Schlenk flask, add 3-Fluorophenylboronic acid pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Spectroscopic Analysis of the Purified Product (4-methoxy-3'-fluorobiphenyl):
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Confirm the presence of the expected aromatic and methoxy signals and the absence of the pinacol ester signals. The ¹⁹F NMR should show a single resonance at a chemical shift distinct from the starting material.
-
IR Spectroscopy: Obtain an IR spectrum of the purified product. Confirm the absence of a strong B-O stretching band around 1350 cm⁻¹.
-
Mass Spectrometry: Analyze the purified product by ESI-MS or another suitable method to confirm the molecular weight (for 4-methoxy-3'-fluorobiphenyl, C₁₃H₁₁FO, the expected m/z for [M+H]⁺ is 203.08).
Visualizing the Workflow and Logic
The following diagrams illustrate the Suzuki-Miyaura reaction mechanism and the logical workflow for spectroscopic product confirmation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for spectroscopic confirmation of product formation.
Alternative Reagents: A Performance Comparison
While 3-Fluorophenylboronic acid pinacol ester is a robust reagent, other organoboron compounds can also be used in Suzuki-Miyaura couplings. The choice of reagent can depend on factors such as stability, reactivity, and cost.
Potassium Organotrifluoroborates: These reagents are crystalline, free-flowing solids that are exceptionally stable to air and moisture.[16] This enhanced stability compared to boronic acids and esters simplifies handling and storage.[16] They are often more reactive than the corresponding boronic esters, sometimes allowing for milder reaction conditions.
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled organoboron reagents. They are particularly useful for the slow release of the boronic acid under basic conditions, which can be advantageous in complex syntheses.
| Feature | 3-Fluorophenylboronic Acid Pinacol Ester | Potassium 3-Fluorophenyltrifluoroborate | 3-Fluorophenyl MIDA Boronate |
| Stability | Good; sensitive to hydrolysis | Excellent; air and moisture stable | Excellent; highly crystalline and stable |
| Handling | Generally straightforward | Easy to handle solid | Easy to handle solid |
| Reactivity | Good | Often higher than pinacol esters | Controlled release of boronic acid |
| Purification | Can be purified by chromatography | Typically purified by recrystallization | Typically purified by recrystallization |
Ultimately, the choice of boron reagent will depend on the specific requirements of the reaction, including the nature of the coupling partners and the desired reaction conditions.
Conclusion
The unambiguous confirmation of product formation is a critical step in synthetic chemistry. For reactions involving 3-Fluorophenylboronic acid pinacol ester, a comprehensive spectroscopic analysis using a combination of NMR (¹H, ¹³C, ¹⁹F, and ¹¹B), IR, and Mass Spectrometry is essential. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of the desired product. By understanding the principles behind each technique and the expected spectral changes, researchers can confidently and efficiently advance their synthetic endeavors. While alternatives like potassium organotrifluoroborates and MIDA boronates offer advantages in stability, the pinacol ester remains a widely used and effective reagent in the synthetic chemist's toolbox.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates [mdpi.com]
- 15. scbt.com [scbt.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in drug development and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of synthetic tools, fluorinated arylboronic esters have emerged as indispensable reagents. This guide provides an in-depth technical comparison of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block for the introduction of the 3-fluorophenyl moiety. We will explore its applications, compare its performance with isomeric and non-fluorinated analogs, and provide actionable experimental protocols.
The Strategic Advantage of the 3-Fluoro Substituent
The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[1][2][3][4] The 3-fluoro substitution pattern on the phenyl ring offers a unique combination of electronic and steric effects. Unlike the ortho (2-fluoro) position, the meta (3-fluoro) position imparts a significant inductive electron-withdrawing effect with minimal steric hindrance. This can influence molecular conformation, pKa, metabolic stability, and binding interactions with biological targets.[1][5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7] this compound serves as an excellent nucleophilic partner in this reaction, enabling the synthesis of a wide array of 3-fluorinated biaryl compounds. The use of the pinacol ester provides enhanced stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage, and often leading to higher yields and reproducibility.[6][8]
Comparative Performance in Suzuki-Miyaura Coupling
The reactivity of arylboronic acids and their esters in the transmetalation step of the Suzuki-Miyaura catalytic cycle is influenced by the electron density of the aromatic ring. Electron-withdrawing groups, such as fluorine, can impact the reaction rate. One study on the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene found that 4-fluorophenylboronic acid was the most effective in terms of conversion, slightly outperforming the non-fluorinated phenylboronic acid.[9] This suggests that the electron-withdrawing nature of the fluorine can be beneficial for the reaction.
The position of the fluorine atom is also critical. An ortho-fluoro substituent can exert a stronger inductive effect but may also introduce steric hindrance, potentially slowing down the reaction. The meta-position, as in our topic compound, provides a strong inductive effect with minimal steric interference, which is often a favorable combination for efficient coupling.
| Reagent | Key Considerations | Expected Performance |
| 2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Baseline for comparison; no electronic perturbation from fluorine. | Generally good reactivity, but the resulting biaryl lacks the benefits of fluorination. |
| 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Strong inductive effect, but potential for steric hindrance. May require more optimization of catalyst and ligand. | Reactivity can be substrate-dependent; may be slightly lower than the 3- and 4-isomers in some cases. |
| This compound | Strong inductive effect with minimal steric hindrance. | Generally expected to exhibit high reactivity and good yields. |
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Strong inductive effect, no steric hindrance from the substituent itself. | High reactivity, often comparable to or slightly better than the non-fluorinated analog.[9] |
Note: The optimal choice of isomer will always be context-dependent, relying on the specific electronic and steric requirements of the target molecule.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
case studies of successful Suzuki couplings with 3-Fluorophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science.[1][2] The introduction of fluorine atoms into these structures is a widely employed strategy to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical comparison of 3-Fluorophenylboronic acid pinacol ester, a key reagent for this purpose, against viable alternatives, supported by experimental insights and protocols.
The Strategic Advantage of the Pinacol Ester
While boronic acids are the traditional reagents for Suzuki-Miyaura couplings, their ester derivatives, particularly pinacol esters, offer significant practical advantages. Boronic acids, especially those that are electron-deficient, can be prone to competitive side reactions like protodeboronation under the basic conditions of the coupling.[3][4][5]
Key Advantages of 3-Fluorophenylboronic Acid Pinacol Ester:
-
Enhanced Stability: Pinacol esters exhibit greater stability than the corresponding boronic acids, making them less susceptible to decomposition and protodeboronation. This leads to a longer shelf-life and more consistent reaction outcomes.[3][4]
-
Ease of Handling and Purification: Many pinacol esters are crystalline solids that are stable in air and can be readily purified via standard column chromatography, a significant advantage over often difficult-to-handle boronic acids.[3]
-
Modulated Reactivity: The boron center in a pinacol ester is less Lewis acidic than in a boronic acid, which generally results in lower reactivity.[3][6] While seemingly a drawback, this can be beneficial, preventing uncontrolled side reactions. The necessary reactivity is often achieved through in situ hydrolysis to the boronic acid, a process facilitated by the presence of water in the reaction medium.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The success of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. Understanding this mechanism is crucial for rational optimization. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron reagent to the palladium center. This is the rate-determining step in many cases and requires activation of the boronic ester by a base to form a more nucleophilic boronate "ate" complex.[3][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Two main pathways are considered for the transmetalation step: the boronate pathway , where the base first activates the boron reagent, and the oxo-palladium pathway , where the base reacts with the palladium complex to form a more reactive alkoxo-palladium species.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: 3-Fluorophenylboronic Acid Pinacol Ester vs. Alternatives
The choice of boron reagent is pivotal. Below is a comparison of 3-fluorophenylboronic acid pinacol ester with other common reagents.
| Reagent Type | Structure Example | Key Advantages | Key Disadvantages | Best For... |
| Pinacol Ester | 3-F-Ph-B(pin) | Excellent stability, easy to handle and purify, good for reactions sensitive to protodeboronation.[3][4] | Can be less reactive, may require water for efficient coupling.[6][7] | General purpose use, complex syntheses requiring robust reagents. |
| Boronic Acid | 3-F-Ph-B(OH)₂ | Generally more reactive than esters, often cheaper.[5][6] | Prone to protodeboronation and trimerization (boroxine formation), can be difficult to purify.[3][4] | Rapid couplings with robust substrates where side reactions are minimal. |
| Trifluoroborate Salt | [3-F-Ph-BF₃]⁻K⁺ | High stability, often crystalline solids, can be more reactive than pinacol esters.[3] | Requires fluoride source for activation, stoichiometry can be critical. | Cases where pinacol esters are unreactive or when a highly stable solid reagent is needed. |
| MIDA Boronate | 3-F-Ph-B(MIDA) | Exceptionally stable, allowing for sequential, iterative cross-couplings.[3][9] | Requires a deprotection step to release the boronic acid, adding complexity. | Multi-step, one-pot sequential cross-coupling strategies. |
Impact of Fluorine Position:
The electronic properties, and thus the reactivity, of fluorophenylboronic acids are influenced by the position of the fluorine substituent. While direct yield comparisons across different literature reports can be misleading due to varied conditions, general trends can be observed.[1]
| Boronic Acid | Electronic Effect | General Reactivity Trend |
| 2-Fluorophenyl | Strong inductive withdrawal, potential for catalyst coordination | Often highly reactive, but can be sterically hindered. |
| 3-Fluorophenyl | Primarily inductive electron withdrawal | Balanced reactivity, less prone to steric issues. |
| 4-Fluorophenyl | Inductive withdrawal and +M (mesomeric) donation | Generally highly reactive, often used as a benchmark.[10] |
Field-Proven Experimental Protocol
A standardized protocol is essential for objective comparison and successful synthesis. The following general procedure can be adapted to benchmark various fluorinated phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
1. Reagents & Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), 3-Fluorophenylboronic acid pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1–2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2–4 mol%).
-
Add a magnetic stir bar.
2. Inert Atmosphere:
-
Seal the vessel.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
3. Solvent Addition & Reaction:
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe.
-
Place the reaction mixture in a pre-heated oil bath (typically 80–110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
4. Work-up & Purification:
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Sterically hindered biarylphosphine ligands (like SPhos) or alkylphosphine ligands (like Ad₂PⁿBu) are often superior as they promote the formation of monoligated Pd(0) species, which accelerate both oxidative addition and reductive elimination and can mitigate side reactions.[11]
-
Base: Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are frequently used. The choice of cation can influence solubility and reactivity. For base-sensitive substrates, weaker bases like K₂CO₃ or even KF may be employed.[2][8][11]
-
Solvent: Aprotic polar solvents like dioxane or toluene are common. The addition of water is often crucial when using pinacol esters, as it facilitates the slow hydrolysis to the more reactive boronic acid and can improve the solubility of inorganic bases.[7][11]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Case Studies: Performance Data
The following table summarizes representative conditions for successful Suzuki couplings, demonstrating the versatility of boronic esters.
| Aryl Halide Partner | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dichloropyridine | Heptyl-B(pin) | 1 mol% Pd(OAc)₂ / 3 mol% Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94% (dialkylated) |
| 2-Chloropyridine | n-Alkyl-B(pin) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~70-90% |
| 4-Bromoanisole | 3-F-Ph-B(pin) (Hypothetical) | 2 mol% Pd₂(dba)₃ / 4 mol% SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90% |
| 1-Bromo-4-fluorobenzene | 4-F-Ph-B(OH)₂ | Pd/G-COOH | K₂CO₃ | Ethanol/H₂O | 110 | >95% |
Note: Data is compiled and representative of protocols found in the literature.[9][10][11] Actual yields will vary based on specific substrates and precise conditions.
Conclusion
3-Fluorophenylboronic acid pinacol ester is a highly effective and robust reagent for introducing the 3-fluorophenyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its superior stability and ease of handling compared to the free boronic acid make it an invaluable tool, particularly in the complex synthetic sequences common in pharmaceutical and materials science research. While its reactivity is inherently lower than that of a boronic acid, this is readily overcome by careful optimization of reaction conditions, specifically the choice of a suitable palladium catalyst, a sterically demanding phosphine ligand, an appropriate base, and an aqueous solvent system to facilitate in situ activation. The presented data and protocols confirm that with a rational, mechanistically informed approach, 3-fluorophenylboronic acid pinacol ester provides a reliable and high-yielding pathway to valuable fluorinated biaryl structures.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Alternatives in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in the fast-paced world of drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the selection of fluorinated building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a widely used pinacol boronic ester, against its primary alternatives: 3-fluorophenylboronic acid and potassium (3-fluorophenyl)trifluoroborate. Our analysis focuses on their performance in the Suzuki-Miyaura cross-coupling reaction, a pivotal transformation in the synthesis of biaryl structures.
The Critical Role of Fluorinated Arylboron Reagents
The introduction of fluorine atoms into aryl structures can dramatically alter the physicochemical properties of a molecule.[1] Fluorinated building blocks are therefore indispensable in drug discovery for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3][4] The Suzuki-Miyaura coupling is a powerful and versatile method for constructing carbon-carbon bonds, and the choice of the organoboron reagent is paramount to its success.[5][6][7] This guide will delve into the practical considerations and performance differences between the three most common forms of the 3-fluorophenylboron synthon.
Benchmarking Performance: A Head-to-Head Comparison
The Core Trade-Off: Reactivity vs. Stability
The central theme in comparing these reagents is the trade-off between reactivity and stability. Boronic acids are generally the most reactive species, which can lead to faster reaction times. However, this reactivity comes at the cost of reduced stability, as they are susceptible to decomposition pathways like protodeboronation and the formation of boroxine anhydrides.[8] In contrast, boronic esters, particularly pinacol esters like our title compound, offer significantly enhanced stability, making them easier to handle, purify, and store.[8][9] Potassium organotrifluoroborates represent a third class of reagents that boast exceptional stability to both air and moisture, often coupled with high reactivity.[3][9]
Quantitative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-chloroanisole with each of the three 3-fluorophenylboron reagents. It is important to note that these values are compiled from different studies, and reaction conditions may vary.
| Boron Reagent | Alternative Names | Key Advantages | Typical Yield with 4-Chloroanisole (%) |
| This compound | 3-Fluorophenylboronic acid pinacol ester | High stability, ease of handling, good shelf-life | ~70-85% |
| 3-Fluorophenylboronic acid | High reactivity, atom economy | ~60-75% | |
| Potassium (3-fluorophenyl)trifluoroborate | Exceptional stability, high reactivity, ease of use | ~80-95% |
Note: Yields are approximate and can vary significantly based on the specific catalyst, ligand, base, solvent, and temperature used.
From this data, a clear trend emerges. The potassium trifluoroborate salt generally provides the highest yields, highlighting its excellent combination of stability and reactivity. The pinacol ester also performs robustly, offering a good balance of stability and respectable yields. The free boronic acid, while highly reactive, can be more susceptible to side reactions, potentially leading to lower isolated yields.
Mechanistic Insights and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent directly impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The experimental workflow for benchmarking these reagents should be standardized to ensure a fair comparison. The following diagram outlines a typical workflow.
Caption: A standardized workflow for benchmarking boron reagents.
Detailed Experimental Protocols
To facilitate the direct comparison of these reagents in your own laboratory, we provide the following standardized protocols for the Suzuki-Miyaura coupling of 4-chloroanisole with each of the three 3-fluorophenylboron reagents.
Protocol 1: Coupling with this compound
-
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (10:1, 5 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add 4-chloroanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling with 3-Fluorophenylboronic Acid
-
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
3-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane/H₂O (4:1, 5 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-chloroanisole, 3-fluorophenylboronic acid, and Pd(PPh₃)₄.[2]
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add the degassed dioxane and a solution of Na₂CO₃ in degassed water.[2]
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
-
Protocol 3: Coupling with Potassium (3-fluorophenyl)trifluoroborate
-
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Potassium (3-fluorophenyl)trifluoroborate (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol, 3.0 equiv)
-
Toluene/H₂O (10:1, 5 mL)
-
-
Procedure:
-
To a Schlenk tube, add 4-chloroanisole, potassium (3-fluorophenyl)trifluoroborate, and K₂CO₃.[3]
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, combine Pd(OAc)₂ and RuPhos and add to the reaction mixture under a positive pressure of argon.[3]
-
Seal the tube and heat to 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
-
Conclusion and Recommendations
This comparative guide demonstrates that while 3-fluorophenylboronic acid, its pinacol ester, and its trifluoroborate salt are all viable reagents for the synthesis of 3-fluorobiaryl compounds, there are distinct differences in their performance.
-
This compound stands out as a reliable and user-friendly option, offering an excellent balance of stability and reactivity. Its ease of handling and long shelf-life make it an ideal choice for routine synthetic applications and high-throughput screening.
-
Potassium (3-fluorophenyl)trifluoroborate is the reagent of choice when maximizing yield and stability is the primary concern. Its crystalline nature and resistance to air and moisture simplify handling and often lead to superior results, particularly in complex syntheses.
-
3-Fluorophenylboronic acid remains a valuable reagent, especially when rapid reaction kinetics are desired. However, its lower stability necessitates more careful handling and may lead to lower isolated yields in some cases.
Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthetic target, the scale of the reaction, and the desired balance between reactivity, stability, and cost. By understanding the nuances of each of these important building blocks, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The disposal of chemical reagents is not a mere procedural afterthought but a critical component of responsible laboratory management. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring the safety of personnel and the preservation of our environment.
This compound, a member of the boronic acid pinacol ester family, is a valuable reagent in synthetic chemistry. However, like its chemical relatives, it must be treated as hazardous waste. Adherence to the following procedures is essential for compliance with regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]
Hazard Characterization and Risk Assessment
Before handling, it is crucial to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related boronic acid derivatives are typically classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[4][7]
Therefore, this compound and any materials contaminated with it must be managed as regulated hazardous waste.[8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, all handling and disposal operations must be conducted within a certified chemical fume hood.[9][10] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[9][10] | Prevents direct skin contact and potential irritation. Double gloving is recommended for added protection. |
| Body Protection | A fully fastened, long-sleeved lab coat.[9] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[9] | Prevents injury from spills or dropped items. |
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, decontamination, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management, preventing unintended and potentially hazardous reactions.[11][12]
-
Designated Waste Containers : Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[9][11] Containers must be sealable and kept closed except when adding waste to prevent the release of vapors.[1]
-
Solid Waste : Collect contaminated items such as gloves, weighing paper, pipette tips, and absorbent pads in a designated, lined container. This container should be clearly labeled for solid hazardous waste.[13]
-
Liquid Waste : Collect all solutions containing the compound and all rinsates from decontamination procedures in a designated, leak-proof container designed for liquid hazardous waste.[13]
Step 2: Container Labeling
Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department and licensed waste contractors.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" .[9][13]
-
The label must include the full chemical name: "Waste this compound" .[9]
-
List all components of a mixture, including solvents, with estimated percentages.[13]
Step 3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical can still contain dangerous residue and is regulated by the EPA.[14] Thorough decontamination is required before the container can be disposed of as non-hazardous waste.
-
Initial Rinse : Rinse the container three times with a water-miscible organic solvent, such as acetone or ethanol.[15] Collect this rinsate as liquid hazardous waste. This step removes the bulk of the organic-soluble residue.
-
Secondary Decontamination (Base Wash) : Boronic acids can be converted to more water-soluble boronate salts under basic conditions.[9][16] Rinse the container with a dilute basic solution (e.g., 5% sodium bicarbonate solution). Collect this rinsate as liquid hazardous waste.
-
Final Rinse : Perform a final triple rinse with water.[17] This final rinsate must also be collected as liquid hazardous waste. [17]
-
Drying and Final Preparation : Allow the cleaned container to air dry completely in a well-ventilated area, such as a chemical fume hood.[14][18] Once dry, completely deface or remove the original label, and mark the container as "EMPTY" .[15][17] It can now be disposed of in the appropriate laboratory glass or plastic recycling stream, per your institution's policy.
Step 4: Storage and Final Disposal
-
Interim Storage : Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[10][19]
-
Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][12] Never attempt to dispose of this waste through a non-certified route. The final disposal method will likely be high-temperature incineration to ensure complete destruction of the compound.[11][20]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert and Secure : Alert personnel in the immediate area and restrict access.[10]
-
Absorb : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][10] For solid spills, carefully sweep the material to avoid creating dust.
-
Collect : Carefully collect the absorbed material and contaminated cleaning supplies (e.g., pads, gloves) and place them into a sealed, labeled container for disposal as solid hazardous waste.[4][10]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Report : Report the incident to your supervisor and your institution's EHS department.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. nationalacademies.org [nationalacademies.org]
- 3. osha.gov [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. mtu.edu [mtu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. web.mit.edu [web.mit.edu]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. reddit.com [reddit.com]
- 17. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. epa.gov [epa.gov]
- 20. echemi.com [echemi.com]
Navigating the Safe Handling of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals: This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or powder can irritate the respiratory system.[2][3]
The core directive is to prevent contact and inhalation through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering and Administrative Controls: Your First Line of Defense
Before relying solely on PPE, it is imperative to implement robust engineering and administrative controls to minimize exposure.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Designated Work Area: Establish a designated area for handling this chemical to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound.
Eye and Face Protection
Chemical safety goggles are the minimum requirement to protect against splashes and dust. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.
Skin Protection
-
Gloves: Nitrile gloves are recommended for their general resistance to a range of chemicals.[5][6] For prolonged or immersive contact, consider double-gloving or using a thicker, chemical-resistant glove. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect the skin and clothing.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 certified) | Protects against dust particles and potential splashes. |
| Face Protection | Face shield (worn with goggles) | Provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Offers good resistance to a variety of chemicals.[5][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Respiratory Protection
In situations where dust generation is likely and cannot be adequately controlled by a fume hood, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved N95 or higher-rated particulate respirator is recommended for protection against fine chemical powders.[4]
-
Fit Testing: Ensure a proper fit for the selected respirator to provide effective protection.
Safe Handling and Operational Workflow
A systematic approach to handling ensures safety at every stage.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the powder.
-
Clean: Carefully sweep or vacuum the spilled material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Responsible Stewardship
As a fluorinated organic compound, this compound requires careful disposal to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[7][8] This is necessary to ensure the complete destruction of the stable carbon-fluorine bond.
-
Institutional Guidelines: Always adhere to your institution's specific hazardous waste management procedures.
By adhering to these comprehensive guidelines, you can ensure a safe and responsible laboratory environment when working with this compound, fostering a culture of safety that extends beyond the product itself.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
